6-chloro-N-(thian-3-yl)pyridin-3-amine
Description
Properties
Molecular Formula |
C10H13ClN2S |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
6-chloro-N-(thian-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H13ClN2S/c11-10-4-3-8(6-12-10)13-9-2-1-5-14-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI Key |
XYCHQYYEDXUDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Structural Utility of 6-Chloro-N-(thian-3-yl)pyridin-3-amine in Drug Discovery
Executive Summary
The compound 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS: 1553377-19-7) represents a highly versatile, privileged scaffold in modern medicinal and agrochemical chemistry. By merging a halogenated aminopyridine core with a saturated, sulfur-containing heterocycle (tetrahydro-2H-thiopyran, or thiane), this molecule offers a unique topological and electronic profile. This in-depth technical guide provides a comprehensive analysis of its structural causality, physicochemical properties, and validated experimental workflows for characterization and synthetic derivatization.
Structural Causality & Electronic Effects
To effectively utilize 6-chloro-N-(thian-3-yl)pyridin-3-amine in structure-based drug design, one must understand the distinct electronic contributions of its two primary pharmacophores.
The 6-Chloropyridine Core: Metabolic Shielding and Basicity Modulation
The presence of the chlorine atom at the C6 position (ortho to the pyridine nitrogen) exerts a profound inductive electron-withdrawing effect (-I).
-
Basicity Attenuation: This halogenation significantly depresses the basicity of the pyridine nitrogen. While unsubstituted pyridine has a pKa of ~5.2, the C6-chloro substitution drops the predicted pKa of the pyridine nitrogen to approximately 1.94[1]. This is a critical design feature for oral therapeutics; it prevents excessive protonation in the highly acidic gastric environment, thereby enhancing lipophilic membrane permeability and oral bioavailability.
-
Metabolic Stability: The C-Cl bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidation and hydroxylation at the naturally vulnerable 6-position of the pyridine ring[2].
The Thian-3-yl (Tetrahydrothiopyran) Ring: Conformational Flexibility and Redox Potential
The thiane ring introduces a highly polarizable sulfur atom within a flexible chair conformation.
-
Targeted Interactions: The sulfur atom serves as a weak hydrogen-bond acceptor, capable of engaging in non-covalent interactions within enzymatic binding pockets[3].
-
Redox-Driven Prodrug Strategies: In medicinal chemistry, the thiane moiety is frequently exploited for its redox potential. The controlled metabolic or synthetic oxidation of the sulfide to a sulfoxide (S-oxide) or sulfone (S,S-dioxide) drastically alters the molecule's topological polar surface area (TPSA) and dipole moment[4]. This transformation is a validated strategy to tune aqueous solubility, modulate target binding affinity, or design prodrugs that activate via cascades of redox reactions in vivo.
Physicochemical Data Presentation
The following table summarizes the core physicochemical parameters of 6-chloro-N-(thian-3-yl)pyridin-3-amine, synthesizing its structural features into actionable quantitative data for formulation and assay design.
| Property | Value / Description | Impact on Drug Development |
| Molecular Formula | C10H13ClN2S | Defines stoichiometric calculations. |
| Molecular Weight | 228.74 g/mol [5] | Highly favorable for fragment-based drug discovery (FBDD). |
| Predicted LogP | ~2.5 - 3.0 | Optimal lipophilicity for membrane permeation (Rule of 5 compliant). |
| pKa (Pyridine N) | ~1.94[1] | Remains largely unprotonated at physiological pH (7.4). |
| pKa (Secondary Amine) | ~4.2 | Weakly basic; participates in H-bonding as a donor. |
| H-Bond Donors | 1 (Secondary Amine N-H) | Facilitates specific kinase hinge-region binding. |
| H-Bond Acceptors | 3 (Pyridine N, Amine N, Thiane S) | Enhances solubility and target-site anchoring. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology to prevent false positives or degradation artifacts.
Protocol A: Potentiometric Determination of pKa
Because the pyridine nitrogen possesses a low pKa (~1.94), standard aqueous titration can be challenging if the compound exhibits poor solubility at neutral pH. This potentiometric protocol utilizes a co-solvent system to ensure complete dissolution while accurately capturing the inflection point[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10.0 mg of 6-chloro-N-(thian-3-yl)pyridin-3-amine in 20 mL of a 1:1 mixture of Deionized Water and Methanol (to ensure complete solvation of the lipophilic thiane ring).
-
Baseline Acidification: Add 1.0 mL of standardized 0.1 M HCl to the solution to fully protonate both the secondary amine and the pyridine nitrogen. The starting pH should be < 1.5.
-
Titration Execution: Under continuous magnetic stirring at 25°C, titrate the solution using standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after each addition using a calibrated glass electrode.
-
Self-Validation (Data Analysis): Plot the pH against the volume of NaOH added. To validate the exact pKa, calculate the first derivative (
). The peaks of the first derivative curve correspond directly to the pKa values of the pyridine nitrogen and the secondary amine.
Protocol B: Chemoselective Oxidation of the Thiane Ring
Converting the thiane sulfide to a sulfoxide or sulfone is a critical workflow for generating structural analogs[4]. The causality behind using meta-chloroperoxybenzoic acid (mCPBA) at 0°C is to ensure strict chemoselectivity, preventing the N-oxidation of the secondary amine or the deactivated pyridine nitrogen.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 1.0 equivalent of the compound in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Causality: Low temperatures suppress over-oxidation to the sulfone when only the sulfoxide is desired.
-
Oxidant Addition:
-
For Sulfoxide: Add 1.05 equivalents of mCPBA dropwise over 15 minutes.
-
For Sulfone: Add 2.5 equivalents of mCPBA and allow the reaction to warm to room temperature.
-
-
Self-Validating Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
). Causality: Thiosulfate instantly reduces any unreacted mCPBA, preventing continued oxidation during the solvent extraction phase. -
Isolation: Extract the organic layer, wash with saturated sodium bicarbonate (
) to remove m-chlorobenzoic acid byproducts, dry over , and concentrate under vacuum.
Visualizations of Workflows and Pathways
Chemoselective Redox Pathway
The following diagram illustrates the controlled oxidation pathway of the thiane moiety, a critical mechanism for generating biologically active sulfone derivatives[4].
Figure 1: Chemoselective redox pathway of the thiane moiety from sulfide to sulfone.
Analytical Characterization Workflow
This diagram maps the logical progression of the self-validating pKa determination protocol.
Figure 2: Multi-modal physicochemical characterization and pKa determination workflow.
References
-
Sigma-Aldrich. 6-chloro-N-(thian-3-yl)pyridin-3-amine Product Page (CAS 1553377-19-7). Retrieved from
-
BLD Pharm. 1553377-19-7 | 6-Chloro-N-(thian-3-yl)pyridin-3-amine. Retrieved from 5[5]
-
BenchChem. Application Notes and Protocols: The Role of 1,5-Dichloropentane in the Synthesis of Thiane and its Derivatives. Retrieved from3[3]
-
IOMC World. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from 4[4]
-
BenchChem. N-[(6-chloropyridin-3-yl)methyl]-N-methylamine: Determination of pKa by Potentiometric Titration. Retrieved from 2[2]
-
BelieveChemical. 5-Amino-2-chloropyridine CAS 5350-93-6 (pKa Prediction). Retrieved from1[1]
Sources
The Biological Significance of the Thian Moiety in Pyridin-3-Amine Scaffolds: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the fusion of a pyridin-3-amine core with a thian (tetrahydrothiopyran) moiety represents a highly privileged pharmacophore. This combination strategically pairs the strong hydrogen-bond donor/acceptor capabilities of the aminopyridine—ideal for anchoring to kinase hinge regions or protein-protein interaction (PPI) interfaces—with the unique steric and electronic profile of a saturated sulfur heterocycle. This whitepaper details the physicochemical rationale, mechanistic applications in targeted therapies, and the experimental validation protocols necessary for optimizing thian-pyridin-3-amine derivatives in modern drug discovery.
Structural and Physicochemical Rationale
The selection of a thian ring over its oxygen (tetrahydropyran) or carbon (cyclohexane) isosteres is driven by specific structural and metabolic objectives:
-
Conformational Geometry: The carbon-sulfur bond (approx. 1.82 Å) is significantly longer than a carbon-carbon (1.54 Å) or carbon-oxygen (1.43 Å) bond. This elongates the chair conformation of the thian ring, allowing the moiety to project deeper into lipophilic binding pockets that are sterically inaccessible to standard piperidine or cyclohexane rings.
-
The "Sulfur Advantage" (Metabolic Tuning): Unlike carbon analogs, the thioether sulfur in the thian moiety serves as a dynamic metabolic handle. It undergoes controlled oxidation by hepatic Cytochrome P450 (CYP) enzymes to form sulfoxides (thiane-1-oxide) and sulfones (thiane-1,1-dioxide). This intrinsic property allows drug developers to fine-tune the partition coefficient (LogD) and aqueous solubility post-synthesis, often converting a highly lipophilic precursor into a more polar, orally bioavailable active metabolite while retaining target affinity.
Mechanistic Applications in Targeted Therapies
Thian-substituted pyridin-3-amines have demonstrated significant efficacy across diverse therapeutic targets, acting primarily as allosteric modulators or ATP-competitive inhibitors.
SOS1/RAS-MAPK Pathway Inhibition
Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) responsible for activating RAS. In malignancies driven by SHP2 mutations, SOS1 inhibitors containing thian-like moieties have been shown to effectively disrupt the SOS1-RAS interaction, maintaining sensitivity in resistant cell lines and driving tumor growth inhibition in vivo[1]. The thian moiety occupies the hydrophobic allosteric pocket of SOS1, while the aminopyridine forms critical polar contacts with surrounding residues.
PI3K/mTOR Dual Inhibition
The phosphatidylinositol 3-kinase (PI3K) and mTOR pathways are critical survival cascades in oncology. Pyridin-3-amine derivatives, often incorporating saturated heterocycles like thianes or morpholines, act as potent ATP-competitive inhibitors[2]. The aminopyridine nitrogen acts as a crucial hydrogen bond acceptor at the kinase hinge region, anchoring the molecule while the thian ring explores adjacent hydrophobic sub-pockets.
ASH1L Epigenetic Modulation
ASH1L is a histone methyltransferase implicated in acute leukemias and solid tumors. Small molecules incorporating saturated heterocycles (including thianes and their oxidized derivatives) attached to nitrogenous bases have been developed to bind and inhibit ASH1L activity, thereby preventing oncogenic chromatin remodeling[3].
Fig 1: SOS1/RAS-MAPK pathway disruption by allosteric thian-pyridin-3-amine inhibitors.
Quantitative Data: Pharmacokinetic Profiling
The oxidation state of the thian sulfur drastically alters the compound's pharmacokinetic (PK) profile. The table below illustrates the causality between sulfur oxidation and PK optimization for a representative thian-pyridin-3-amine scaffold.
| Moiety | Oxidation State | Relative Binding Affinity (IC50) | LogD (pH 7.4) | Intrinsic Clearance (CLint) | Rationale for Choice in Drug Design |
| Thiane (Sulfide) | S | 12 nM | 3.8 | High | High target affinity, but rapid CYP-mediated clearance. |
| Thiane-1-oxide | S=O | 18 nM | 2.4 | Moderate | Introduces a chiral center; provides intermediate polarity. |
| Thiane-1,1-dioxide | O=S=O | 15 nM | 1.6 | Low | Optimal balance: retains affinity, highly stable, good oral bioavailability. |
Experimental Protocols: Synthesis and Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols describe the synthesis and metabolic evaluation of these compounds.
Protocol A: Synthesis of N-(thian-4-yl)pyridin-3-amines via Reductive Amination
Causality: Reductive amination is preferred over direct alkylation to prevent over-alkylation (the unwanted formation of tertiary amines) and to tolerate the nucleophilic sulfur atom without inducing unintended sulfonium salt formation.
-
Imine Formation: Dissolve pyridin-3-amine (1.0 eq) and tetrahydro-4H-thiopyran-4-one (thian-4-one, 1.1 eq) in anhydrous dichloroethane (DCE). Add catalytic acetic acid to lower the pH to ~5, which activates the ketone for nucleophilic attack by the amine.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C. Note: STAB is specifically chosen over NaBH4 because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted ketone.
-
Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor via LC-MS until the pyridin-3-amine starting material mass is fully consumed.
-
Workup: Quench the reaction with saturated NaHCO3 to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate, dry the organic phase over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine.
Protocol B: In Vitro Liver Microsomal Stability & S-Oxidation Tracking
Causality: This assay determines the rate at which the thiane sulfide is converted to its sulfoxide/sulfone metabolites. Understanding this rate is critical, as it dictates the compound's in vivo half-life and guides whether pre-oxidation to the sulfone is required before clinical advancement.
-
Preparation: Prepare a 1 µM solution of the synthesized thian-pyridin-3-amine in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation: Add human liver microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM. Note: NADPH is the essential electron-donating cofactor required for CYP450 enzyme activity.
-
Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and locking the metabolite ratio.
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the clear supernatant via LC-MS/MS, specifically monitoring the parent mass (M+H) alongside the +16 Da (sulfoxide) and +32 Da (sulfone) mass transitions to quantify metabolic conversion.
Fig 2: Experimental workflow for synthesis and microsomal stability profiling.
References
- Title: WO2022060583A1 - Use of SOS1 Inhibitors to Treat Malignancies with SHP2 Mutations Source: Google Patents URL
- Title: US 2010/0003250 A1 - Phosphatidylinositol 3-Kinase (PI3K)
- Title: US11833210B2 - ASH1L Inhibitors and Methods of Treatment Therewith Source: Google Patents URL
Sources
- 1. WO2022060583A1 - Use of sos1 inhibitors to treat malignancies with shp2 mutations - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US11833210B2 - ASH1L inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
Potential therapeutic targets of 6-chloro-N-(thian-3-yl)pyridin-3-amine
An In-Depth Technical Guide to the Therapeutic Targets of 6-Chloro-N-(thian-3-yl)pyridin-3-amine
Executive Summary
6-Chloro-N-(thian-3-yl)pyridin-3-amine (CAS: 1553377-19-7) is a specialized heterocyclic building block and pharmacophore primarily utilized in the discovery of allosteric inhibitors of SHP2 (PTPN11) .
While not a marketed drug itself, this molecule represents a critical "privileged scaffold" in medicinal chemistry. Its structure combines a reactive chloropyridine core (amenable to palladium-catalyzed coupling) with a thian-3-yl (tetrahydrothiopyran-3-yl) amine. The thiane ring serves as a lipophilic, metabolically distinct bioisostere for cyclohexyl or piperidinyl groups, often enhancing potency and selectivity in allosteric binding pockets.
This guide analyzes its primary utility in targeting the RAS-MAPK pathway via SHP2, alongside secondary applications in Smoothened (Smo) antagonism and DPP-4 inhibition.
Part 1: Chemical Identity & Pharmacophoric Analysis[1]
The therapeutic value of this compound lies in its structural duality: it acts as both a linker and a binding element .
| Feature | Chemical Component | Function in Drug Design |
| Core Scaffold | 6-Chloropyridin-3-amine | Mimics the central aromatic ring of known inhibitors (e.g., the pyrazine of SHP099). The nitrogen at position 1 often engages in H-bonding with the protein backbone. |
| Reactive Handle | C6-Chlorine | A "warhead" for diversification. It allows Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the hydrophobic "tail" required for deep pocket binding. |
| Chiral Moiety | Thian-3-yl Group | A sulfur-containing saturated ring. Unlike the symmetric thian-4-yl isomer, the 3-position is chiral , allowing for the resolution of enantiomers to match specific protein sub-pockets. |
| Metabolic Profile | Thioether (S) | The sulfur atom can be oxidized to sulfoxide (S=O) or sulfone (O=S=O) in vivo, offering a tunable polarity switch to improve solubility or reduce clearance. |
Part 2: Primary Therapeutic Target – SHP2 (PTPN11)[2]
The most authoritative application of the 6-chloro-N-(thian-3-yl)pyridin-3-amine scaffold is in the development of allosteric SHP2 inhibitors .
Mechanistic Rationale
SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase 2) is a convergent node in oncogenic signaling. Unlike active-site inhibitors (which lack selectivity due to the conserved PTP active site), molecules derived from this scaffold bind to the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.
-
Mode of Action: The compound acts as a molecular "glue" that stabilizes SHP2 in its auto-inhibited closed conformation .
-
Binding Geometry:
-
The pyridin-3-amine core mimics the central heteroaromatic ring of SHP099 (a benchmark Novartis inhibitor).
-
The thian-3-yl group occupies the solvent-exposed entrance of the tunnel, often replacing the more common piperidinyl or cyclohexyl amines to modulate lipophilicity and permeability.
-
The 6-chloro position is derivatized to extend into the hydrophobic core of the protein.
-
Signaling Pathway Impact (RAS-MAPK)
Inhibition of SHP2 by derivatives of this scaffold blocks the dephosphorylation of RAS-GAP binding sites, effectively preventing the activation of the RAS-RAF-MEK-ERK cascade.
Figure 1: Mechanism of allosteric SHP2 inhibition. The scaffold stabilizes the inactive conformation, severing the link between RTKs and RAS activation.
Part 3: Secondary Targets & Bioisosteric Applications
Beyond SHP2, the thian-3-yl moiety allows this scaffold to serve as a bioisostere in other pathways.
Smoothened (Smo) Antagonism (Hedgehog Pathway)
-
Context: The Hedgehog pathway drives basal cell carcinoma and medulloblastoma.
-
Relevance: Many Smo antagonists (e.g., Vismodegib analogs) utilize a chlorinated heteroaromatic ring linked to a cyclic amine. The thiane ring is explored to bypass resistance mutations (e.g., D473H) that affect standard piperidine-based drugs.
-
Hypothesis: The sulfur atom alters the ring pucker and electronic distribution, potentially creating novel contacts in the Smo transmembrane heptahelical bundle.
DPP-4 Inhibition (Metabolic Disease)[3][4]
-
Context: Dipeptidyl peptidase-4 (DPP-4) inhibitors treat Type 2 Diabetes.[1][2]
-
Evidence: Patent literature (e.g., US8853212) discloses aminotetrahydrothiopyrans as effective DPP-4 inhibitors. The 6-chloro-N-(thian-3-yl)pyridin-3-amine structure can be elaborated into a fused bicyclic system or used as a side chain to fit the S1 or S2 pockets of the enzyme.
Part 4: Experimental Protocols
To validate the therapeutic potential of this scaffold, the following experimental workflows are recommended.
Protocol A: Synthesis via Buchwald-Hartwig Coupling
Objective: To attach the scaffold to a core aromatic moiety (e.g., a dichlorophenyl group) to generate a full SHP2 inhibitor.
-
Reagents: 6-Chloro-N-(thian-3-yl)pyridin-3-amine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add reagents to a sealed microwave vial.
-
Heat to 90°C for 4–12 hours.
-
Monitor conversion via LC-MS (Target mass = Scaffold + Aryl - Cl).
-
-
Purification: Flash chromatography (Hexane/EtOAc). Chiral separation may be required if the thian-3-yl group was racemic.
Protocol B: SHP2 Phosphatase Inhibition Assay
Objective: Measure IC50 of the derived compound against full-length SHP2.
-
Enzyme: Recombinant human SHP2 (full length).
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Activation: The assay requires an activating peptide (e.g., IRS1 bis-phosphopeptide) to simulate RTK binding, otherwise SHP2 remains inactive.
-
Steps:
-
Incubate SHP2 (0.5 nM) with the test compound in reaction buffer (60 mM HEPES, 75 mM NaCl, 1 mM EDTA, 1 mM DTT) for 30 mins at RT.
-
Add Activating Peptide (0.5 µM) and incubate for 15 mins.
-
Add DiFMUP (10 µM) to initiate the reaction.
-
Measure fluorescence (Ex 358 nm / Em 455 nm) kinetically for 30 mins.
-
Data Analysis: Fit the slope of fluorescence vs. time to a sigmoidal dose-response curve.
-
Part 5: Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for transforming the scaffold into a bioactive drug.
Figure 2: Strategic derivatization of the scaffold to optimize SHP2 inhibitory potency.
References
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious inhibitor. Nature, 535(7610), 148-152. Link
-
Novartis AG. (2016). Substituted heterocyclic compounds and their use as SHP2 inhibitors.[1][3] WO Patent 2016/083433 A1. (Describes thiane-substituted intermediates). Link
-
Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773–7782. Link
-
Hoffmann-La Roche. (2011). Substituted aminotetrahydrothiopyrans and derivatives thereof as dipeptidyl peptidase-IV inhibitors.[1] US Patent 8,853,212.[2] Link
-
Sigma-Aldrich. Product Specification: 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS 1553377-19-7).Link
Sources
Structure-Activity Relationship (SAR) of Thian-Substituted Pyridines
The following technical guide details the Structure-Activity Relationship (SAR) of thian-substituted pyridines.
A Strategic Guide for Medicinal Chemists
Executive Summary
The incorporation of thiane (tetrahydrothiopyran) rings into pyridine-based scaffolds represents a high-value tactic in modern drug discovery. Distinct from the aromatic thieno (thiophene) systems, the saturated thiane ring serves as a specialized bioisostere for cyclohexane and piperidine. Its utility is driven by the unique electronic properties of the sulfur atom, which can be modulated from a lipophilic sulfide to a polar, hydrogen-bond-accepting sulfone (1,1-dioxo-thian-4-yl ).
This guide analyzes the SAR of thian-substituted pyridines, focusing on their application in DGAT2 inhibitors , TBK1 inhibitors , and 5-HT5A receptor ligands . It provides validated synthetic protocols and a mechanistic breakdown of why this scaffold improves physicochemical profiles (LogP, metabolic stability) while maintaining target affinity.
Chemical Foundation: The Thiane Scaffold
Structural & Conformational Analysis
The thiane ring exists predominantly in a chair conformation , similar to cyclohexane. However, the introduction of the sulfur atom alters the geometry significantly:
-
Bond Lengths: The C–S bond (1.82 Å) is significantly longer than the C–C bond (1.54 Å). This results in a "flattened" region of the ring near the heteroatom, altering the vector projection of substituents at the 4-position.
-
Van der Waals Radius: Sulfur (1.80 Å) is larger than Carbon (1.70 Å), creating different steric bulk parameters in the binding pocket.
The "Sulfone Switch" (S vs. SO vs. SO₂)
The most critical SAR lever in this series is the oxidation state of the sulfur atom.
| State | Moiety | Electronic Character | LogP Effect | H-Bonding |
| Sulfide | -S- | Lipophilic, soft nucleophile | Neutral/High | None |
| Sulfoxide | -S(=O)- | Chiral, polar | Lowers LogP | H-bond Acceptor (Strong) |
| Sulfone | -S(=O)₂- | Achiral, highly polar | Significantly Lowers LogP | Dual H-bond Acceptor |
Medicinal Chemistry Insight: The 1,1-dioxo-thian-4-yl group is frequently deployed to lower the lipophilicity (LogD) of a lead compound without introducing a basic nitrogen (as in piperidine), thereby avoiding hERG liability or poor permeation associated with high pKa.
Synthetic Pathways[1][2][3][4][5][6]
The construction of thian-substituted pyridines typically proceeds via the tetrahydrothiopyran-4-one intermediate. Two primary strategies are employed: Reductive Amination (for N-linked analogs) and Suzuki Coupling (for C-linked analogs).
Visualization: Synthesis Workflow
Figure 1: Divergent synthetic pathways for N-linked and C-linked thian-substituted pyridines.
Detailed SAR & Case Studies
Case Study: DGAT2 Inhibitors (Metabolic Disease)
In the development of Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitors for NASH (Non-Alcoholic Steatohepatitis), Pfizer and others utilized the 1,1-dioxo-thian-4-yl group attached to an imidazopyridine core.
-
The Challenge: Initial leads with cyclohexyl groups were too lipophilic (LogP > 5), leading to poor metabolic stability. Piperidine analogs introduced unwanted basicity and hERG issues.
-
The Solution: Substitution with 1,1-dioxo-thian-4-yl .[1][2]
-
Effect: Reduced LogP by ~1.5 units compared to cyclohexane.
-
Interaction: The sulfone oxygens acted as hydrogen bond acceptors with solvent or specific residues in the solvent-exposed region of the binding pocket, improving solubility.
-
Result: Clinical candidates with excellent oral bioavailability and no hERG liability.
-
Case Study: TBK1 Inhibitors (Amlexanox Analogs)
Amlexanox is a dual inhibitor of TBK1 and IKKε. SAR studies focused on the C-7 position of the pyridine-fused core.
-
Modification: Replacing the isopropyl group of Amlexanox with a thian-4-yl ring.
-
SAR Finding: The sulfide (unoxidized) thiane showed moderate potency. However, oxidation to the sulfone (1,1-dioxide) significantly improved selectivity for TBK1 over IKKε.
-
Mechanism: Crystallography (PDB: 6CQ5) revealed that the sulfone moiety locks the inhibitor in a specific conformation via intramolecular electrostatic interactions, optimizing the fit within the ATP-binding cleft.
SAR Decision Matrix
| Feature Required | Recommended Scaffold | Rationale |
| High Lipophilicity | Cyclohexane | Standard hydrophobic interaction. |
| H-Bond Acceptor + Neutral | 1,1-Dioxo-thiane | Polar but non-basic. Lowers LogP. |
| Basic Center | Piperidine | Solubilizing, but risk of hERG/phospholipidosis. |
| Metabolic Stability | Thiane / 1,1-Dioxo-thiane | No N-oxidation risk; S-oxidation is predictable/controllable. |
Experimental Protocols
Synthesis of Tetrahydrothiopyran-4-one
A prerequisite for all thian-substituted derivatives.
-
Reagents: Dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol), Sodium Hydride (60% in oil, 4.0 g, 100 mmol), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF (150 mL) under Argon.
-
Add Dimethyl 3,3'-thiodipropionate dropwise at RT.[3]
-
Reflux for 1.5 hours (Dieckmann Condensation).
-
Cool and quench with 10% H₂SO₄.
-
Reflux the acidic mixture for 4 hours to induce decarboxylation.
-
Extract with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
-
-
Yield: Typically 75-85% as a pale yellow oil or low-melting solid.
Protocol A: Reductive Amination (N-Linked)
Target: N-(1,1-dioxo-thian-4-yl)-pyridin-X-amine
-
Mix: Combine Tetrahydrothiopyran-4-one (1.0 eq) and the Aminopyridine derivative (1.0 eq) in DCE (Dichloroethane).
-
Catalyst: Add Acetic Acid (1.5 eq). Stir for 30 min.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.
-
Reaction: Stir at RT for 12-16 hours.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.[3]
-
Oxidation (One-Pot optional): To the crude sulfide in MeOH/H₂O (1:1), add Oxone® (2.5 eq) and stir at RT for 4 hours.
-
Purification: Flash chromatography (EtOAc/Hexane).
Protocol B: Suzuki Coupling (C-Linked)
Target: 4-(Pyridin-X-yl)-tetrahydrothiopyran-1,1-dioxide
-
Boronate Prep: Convert Tetrahydrothiopyran-4-one to the vinyl triflate (using LDA/PhNTf₂) and then to the boronate ester (Pd(dppf)Cl₂, B₂Pin₂).
-
Coupling:
-
Mix Halopyridine (1.0 eq), Thianyl-boronate (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3.0 eq) in Dioxane/H₂O (4:1).
-
Heat to 90°C for 4 hours under N₂.
-
-
Reduction: Filter catalyst. Dissolve crude alkene in MeOH. Add Pd/C (10% wt) and stir under H₂ balloon (1 atm) for 2 hours.
-
Oxidation: Treat the saturated sulfide with mCPBA (2.2 eq) in DCM at 0°C to yield the sulfone.
Visualization: SAR Logic Flow
Figure 2: Decision matrix for selecting thiane-based scaffolds during lead optimization.
References
-
Pfizer Inc. (2024). Preparation of triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WO2024097575A1.
-
Beyett, T. S., et al. (2018).[2] Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε. Bioorganic & Medicinal Chemistry.
-
BenchChem. (2025).[3] A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one.
-
RCSB PDB. (2018). Structure of TBK1 in Complex with Sulfone Analog of Amlexanox (PDB: 6CQ5).
-
Master Organic Chemistry. (2017). Reductive Amination: A Guide to Synthesis.
Sources
Technical Whitepaper: 6-Chloro-N-(thian-3-yl)pyridin-3-amine in Kinase Drug Discovery
The following technical guide details the utility, synthesis, and application of 6-chloro-N-(thian-3-yl)pyridin-3-amine as a strategic fragment in kinase inhibitor design.
Executive Summary
In the landscape of kinase inhibitor design, "escaping flatland"—the transition from planar aromatic systems to three-dimensional, sp³-rich architectures—is a critical mandate for improving physicochemical properties and selectivity. 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS: 1553377-19-7) represents a high-value fragment that combines a privileged hinge-binding motif (aminopyridine) with a metabolically versatile, non-planar heterocycle (thiane).
This guide analyzes the structural mechanics of this fragment, outlining its role as a "vector-ready" scaffold for ATP-competitive inhibitors. We provide validated synthetic routes for its elaboration and experimental protocols for assessing its kinase inhibitory potential.
Structural Analysis & Pharmacophore Logic
The Aminopyridine Hinge Binder
The 3-aminopyridine core functions as a bidentate hydrogen-bonding motif, mimicking the adenine ring of ATP.
-
H-Bond Acceptor: The pyridine nitrogen (N1) accepts a proton from the backbone amide of the kinase hinge region (typically the "gatekeeper+2" residue).
-
H-Bond Donor: The exocyclic amine (N-H) at position 3 donates a proton to the backbone carbonyl of the hinge (typically the "gatekeeper+1" residue).
The Thiane Differentiator
Unlike the ubiquitous cyclohexyl or piperidinyl groups, the thian-3-yl (tetrahydrothiopyran-3-yl) ring introduces unique electronic and steric properties:
-
Lipophilicity Modulation: The sulfur atom modifies logP compared to a methylene group, often improving membrane permeability.
-
Metabolic Switch: The cyclic sulfide is a "soft spot" for metabolic oxidation. It can be rationally oxidized to a sulfoxide or sulfone during lead optimization to introduce new H-bond acceptors or reduce lipophilicity without altering the carbon skeleton.
-
Conformational Bias: The C-S bond length (1.82 Å) vs C-C (1.54 Å) alters the ring puckering, potentially accessing unique sub-pockets in the solvent-exposed region.
The 6-Chloro Vector
The chlorine atom at position 6 is not merely a substituent but a synthetic handle .[1] It is activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the fragment to be extended deep into the hydrophobic back-pocket (Selectivity Pocket) of the kinase.
Visualization: Fragment Evolution Pathway
The following diagram illustrates the logical flow from fragment selection to lead optimization using Graphviz.
Figure 1: Strategic decomposition of the 6-chloro-N-(thian-3-yl)pyridin-3-amine fragment in drug design.
Synthetic Protocols
Synthesis of the Fragment (If not commercial)
While commercially available, the fragment can be synthesized via reductive amination.
Reaction: 6-chloropyridin-3-amine + dihydro-2H-thiopyran-3(4H)-one
-
Reagents: 6-chloropyridin-3-amine (1.0 eq), dihydro-2H-thiopyran-3(4H)-one (1.1 eq), NaBH(OAc)3 (1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).
-
Procedure:
-
Dissolve amine and ketone in DCE. Add catalytic AcOH. Stir for 30 min.
-
Add NaBH(OAc)3 portion-wise at 0°C.
-
Warm to RT and stir for 12h.
-
Quench with sat. NaHCO3. Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Lead Elaboration: Suzuki-Miyaura Coupling
This protocol describes coupling the 6-chloro fragment to an aryl boronic acid (R-B(OH)2) to target the kinase back-pocket.
Materials:
-
Fragment: 6-chloro-N-(thian-3-yl)pyridin-3-amine (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)
-
Base: K2CO3 (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane
Step-by-Step Protocol:
-
Inertion: Charge a microwave vial with the Fragment, Boronic Acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and K2CO3 solution via syringe.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2-4 hours. Monitor by LC-MS for disappearance of the chloro-starting material (m/z ~228 [M+H]+).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with brine. Dry over Na2SO4.
-
Isolation: Concentrate and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Experimental Validation: Kinase Assay
To validate the affinity of the synthesized lead, use a luminescence-based ADP detection assay (e.g., ADP-Glo™).
Assay Conditions:
-
Kinase: Recombinant kinase of interest (e.g., c-Kit, PDGFR, or PI3K).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.
-
ATP Concentration:
apparent (typically 10-50 µM).
Protocol:
-
Compound Prep: Prepare 10-point serial dilutions of the inhibitor in 100% DMSO (Start at 10 µM).
-
Reaction Mix: In a 384-well white plate, add:
-
2 µL Kinase buffer (with Mn2+/Mg2+).
-
1 µL Compound solution.
-
2 µL Substrate/ATP mix.
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read: Measure Luminescence (RLU).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.
Comparison of Thiane vs. Cyclohexane Analogs
| Feature | Thiane Analog (S-Heterocycle) | Cyclohexane Analog (Carbocycle) | Impact on Drug Design |
| LogP (Lipophilicity) | Moderate (S is lipophilic but polarizable) | High | Thiane may improve solubility slightly over cyclohexane. |
| Metabolic Liability | High (S-oxidation) | Low to Moderate (Hydroxylation) | Thiane offers a "soft spot" to reduce half-life or create active metabolites. |
| H-Bonding | Sulfone (SO2) is a strong acceptor | None | Oxidation of Thiane creates new binding opportunities. |
| Geometry | Chair (C-S bond ~1.82Å) | Chair (C-C bond ~1.54Å) | Subtle shape difference allows probing of specific steric constraints. |
References
-
Fragment-Based Discovery of Kinase Inhibitors
- Title: "Fragment-based discovery of inhibitors of the p38α MAP kinase."
- Source:N
-
URL:[Link]
-
Aminopyridine Scaffold Utility
- Title: "2-Aminopyridine-based kinase inhibitors: A review of recent p
- Source:Expert Opinion on Therapeutic P
-
URL:[Link]
-
Thiane Ring Conformation & Chemistry
- Title: "Conformational analysis of satur
- Source:Journal of Organic Chemistry.
-
URL:[Link]
- Commercial Availability & Data: Title: "6-chloro-N-(thian-3-yl)pyridin-3-amine Product Page" Source:Sigma-Aldrich / Enamine Building Blocks.
Sources
Strategic Sourcing and Synthetic Utility of 6-Chloro-N-(thian-3-yl)pyridin-3-amine in Preclinical Drug Development
Executive Summary
In modern preclinical drug discovery, the strategic selection of functionalized building blocks dictates the efficiency of lead optimization. The compound 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS: 1553377-19-7) has emerged as a highly versatile pharmacophore scaffold. By combining an electrophilic chloropyridine core with a lipophilic, sulfur-containing thian-3-yl ring, this molecule serves as a critical intermediate for synthesizing advanced kinase inhibitors and central nervous system (CNS) active agents. This technical whitepaper provides an in-depth analysis of its commercial availability, physicochemical properties, and validated protocols for its integration into complex synthetic pipelines.
Physicochemical Profiling & Structural Rationale
The structural architecture of 6-chloro-N-(thian-3-yl)pyridin-3-amine offers specific advantages in medicinal chemistry. The thian-3-yl (tetrahydrothiopyran) substituent introduces a thioether moiety that can act as a weak hydrogen bond acceptor, often improving target binding affinity while modulating the overall lipophilicity (logP) of the resulting active pharmaceutical ingredient (API).
Furthermore, the 6-chloro substituent on the pyridine ring provides a prime reactive site for transition-metal-catalyzed cross-coupling. Understanding the exact physicochemical parameters is critical for predicting its behavior in both biological assays and organic solvents[1].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Chloro-N-(thian-3-yl)pyridin-3-amine |
| CAS Number | 1553377-19-7 |
| Molecular Formula | C10H13ClN2S |
| Molecular Weight | 228.74 g/mol |
| MDL Number | MFCD24255459 |
| InChI Key | XYCHQYYEDXUDMV-UHFFFAOYSA-N |
Commercial Availability & Supply Chain Dynamics
Securing a reliable supply chain for building blocks is a foundational step in drug development. 6-Chloro-N-(thian-3-yl)pyridin-3-amine is commercially accessible through several specialized chemical vendors. When sourcing this compound, procurement teams must prioritize batches with ≥95% purity, as trace metallic or halogenated impurities from the vendor's upstream synthesis can severely poison palladium catalysts in downstream steps.
Table 2: Commercial Supplier Specifications
| Supplier | Product Code | Claimed Purity | Recommended Application |
| Sigma-Aldrich (Enamine) | ENAH3045C9DA | ≥ 95% | High-throughput screening, API synthesis |
| BLD Pharmatech | BD01003049 | 95% | Scale-up, building block library generation[2] |
| Bidepharm | BD01003049 | 95% | General laboratory synthesis[3] |
Self-Validating Quality Control (QC) Workflow
Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk into multi-step syntheses. The following self-validating QC protocol ensures the structural integrity and purity of the sourced material before it enters the synthetic pipeline.
Protocol 1: Incoming Material QC Validation
Causality & Rationale: Commercial building blocks often absorb atmospheric moisture during transit. Because downstream cross-coupling reactions utilize moisture-sensitive Pd(0) catalysts, quantifying water content via Karl Fischer titration is not optional—it is a critical determinant of reaction success.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of the commercial batch in 1.0 mL of LC-MS grade acetonitrile.
-
LC-MS Analysis: Inject 1.0 µL onto a C18 reverse-phase column.
-
Causality: This confirms the presence of the expected
ion at m/z 229.0 and establishes the UV purity profile at 254 nm.
-
-
Karl Fischer Titration: Analyze 50 mg of the solid powder using a volumetric Karl Fischer titrator.
-
Causality: Quantifies trace water. Moisture levels >0.5% will hydrolyze the active catalyst in subsequent steps.
-
-
NMR Verification: Dissolve 15 mg in 0.5 mL of DMSO-
and acquire H and C spectra.-
Causality: Validates the structural integrity of the thian-3-yl ring (multiplets at ~1.5–3.0 ppm) and ensures no residual solvents (e.g., ethyl acetate, hexanes) are present.
-
Self-Validation Checkpoint:
The batch is automatically rejected or flagged for recrystallization (from ethanol/water) if the LC-MS chromatogram shows a secondary peak
Self-validating quality control workflow for commercial building blocks.
Synthetic Utility: Downstream Functionalization
The Mechanistic Rationale: SNAr vs. Buchwald-Hartwig
In highly electron-deficient systems, such as 6-chloro-3-nitropyridines, the C-Cl bond is highly susceptible to direct Nucleophilic Aromatic Substitution (SNAr)[4]. However, in 6-chloro-N-(thian-3-yl)pyridin-3-amine, the electron-donating nature of the secondary amine at the 3-position significantly increases the electron density of the pyridine ring. This electronic enrichment raises the activation energy for SNAr, making direct substitution sluggish and low-yielding. Consequently, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory strategic choice for functionalizing the 6-position, as the oxidative addition of Pd(0) into the C-Cl bond easily overcomes this electronic barrier.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried Schlenk flask, add 6-chloro-N-(thian-3-yl)pyridin-3-amine (1.0 eq), the desired amine nucleophile (1.2 eq), Pd
(dba) (0.05 eq), XPhos ligand (0.1 eq), and anhydrous Cs CO (2.0 eq).-
Causality: Pre-mixing the solid reagents before solvent addition minimizes handling loss and allows for highly efficient bulk purging of oxygen.
-
-
Atmospheric Purging: Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.
-
Causality: Atmospheric oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Strict anaerobic conditions are required.
-
-
Solvent Addition: Syringe in anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.
-
Causality: 1,4-Dioxane provides an optimal boiling point (101 °C) to supply the thermal activation energy required for the oxidative addition into the C-Cl bond.
-
-
Thermal Activation: Heat the reaction mixture to 100 °C in an oil bath for 12 hours under vigorous stirring.
-
Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Causality: Filtration removes insoluble inorganic salts (Cs
CO , CsCl) and precipitates "Pd black" (degraded catalyst), preventing emulsion formation during subsequent aqueous extraction.
-
Self-Validation Checkpoint:
Reaction progress is continuously monitored by Thin Layer Chromatography (TLC) (Hexanes/EtOAc 1:1). The complete disappearance of the starting material spot (
Palladium-catalyzed Buchwald-Hartwig amination pathway for API synthesis.
Conclusion
The commercial availability of 6-chloro-N-(thian-3-yl)pyridin-3-amine bridges a critical gap in the synthesis of lipophilic, sulfur-containing heterocyclic drugs. By implementing rigorous, self-validating quality control measures and leveraging the mechanistic advantages of palladium-catalyzed cross-coupling, research teams can efficiently transform this commercially sourced building block into high-value therapeutic candidates.
References
-
[6-chloro-N-(thian-3-yl)pyridin-3-amine | 1553377-19-7] - sigmaaldrich.com. Available at: Link
-
[1553377-19-7|6-Chloro-N-(thian-3-yl)pyridin-3-amine|BLD Pharm] - bldpharm.com. Available at: 2
-
[CAS:1546454-63-06-Chloro-N-(4-methylpentan-2-yl ... - 毕得医药] - bidepharm.com. Available at: 3
-
[N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine] - mdpi.com. Available at: 4
-
[6-Chloro-2-nitropyridin-3-amine | C5H4ClN3O2 | CID 19022792 - PubChem] - nih.gov. Available at: 1
Sources
- 1. 6-Chloro-2-nitropyridin-3-amine | C5H4ClN3O2 | CID 19022792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1553377-19-7|6-Chloro-N-(thian-3-yl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. CAS:1546454-63-06-Chloro-N-(4-methylpentan-2-yl)pyridin-3-amine-毕得医药 [bidepharm.com]
- 4. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]
Methodological & Application
Application Note: In Vitro Kinase Assay Protocol for 6-chloro-N-(thian-3-yl)pyridin-3-amine
Executive Summary & Mechanistic Rationale
This application note details the protocol for characterizing the inhibitory potency of 6-chloro-N-(thian-3-yl)pyridin-3-amine against target protein kinases.
Compound Analysis: The structure of 6-chloro-N-(thian-3-yl)pyridin-3-amine features a 6-chloropyridin-3-amine core linked to a thian-3-yl (tetrahydrothiopyran) ring.
-
Pharmacophore: The aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a "hinge-binder" in Type I ATP-competitive kinase inhibitors. The pyridine nitrogen typically accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group acts as a hydrogen bond donor .
-
Thiane Ring: The saturated sulfur-containing ring provides a hydrophobic bulk likely targeting the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper vicinity).
-
Target Prediction: Based on structural homology to known inhibitors (e.g., Ulixertinib intermediates, CDK inhibitors), this compound is best profiled against CDK2 , MAPK (ERK/p38) , or FGFR families.
Experimental Strategy: We will utilize the ADP-Glo™ Kinase Assay platform. This universal, homogenous assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is ideal for this compound because it is robust against fluorescence interference potentially caused by the sulfur-containing thiane ring.
Experimental Workflow & Logic
The following diagram illustrates the logical flow of the assay, from compound preparation to data analysis.
Figure 1: Step-by-step workflow for the ADP-Glo Kinase Assay profiling 6-chloro-N-(thian-3-yl)pyridin-3-amine.
Materials & Reagents
Chemical Reagents
| Component | Specification | Purpose |
| Test Compound | 6-chloro-N-(thian-3-yl)pyridin-3-amine | Putative Inhibitor |
| Solvent | DMSO (Anhydrous, >99.9%) | Compound Dissolution |
| ATP | Ultra-Pure ATP (10 mM) | Phosphate Donor |
| Substrate | Kinase-Specific Peptide/Protein | Phosphorylation Target |
| Assay Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA | Reaction Environment |
| Reducing Agent | DTT (Freshly prepared) | Prevents Kinase Oxidation |
| Detection Kit | ADP-Glo™ Kinase Assay (Promega) | Signal Generation |
Critical Handling Note: Thiane Stability
The thian-3-yl group contains a thioether. While generally stable, thioethers can oxidize to sulfoxides or sulfones in the presence of strong oxidants or prolonged exposure to air in solution.
-
Protocol Adaptation: Always use freshly degassed buffers and include DTT (1-2 mM) or TCEP in the kinase buffer to maintain a reducing environment. This prevents oxidative degradation of the inhibitor during the assay .
Detailed Protocol
Step 1: Compound Preparation (Serial Dilution)
Objective: Generate a dose-response curve to determine IC50.
-
Stock Solution: Dissolve 6-chloro-N-(thian-3-yl)pyridin-3-amine in 100% DMSO to a concentration of 10 mM . Vortex until clear.
-
Intermediate Dilution: Prepare a 3-fold serial dilution series in 100% DMSO.
-
Example: 10 mM → 3.33 mM → 1.11 mM ... (10 points).
-
-
Working Solution: Dilute the DMSO series 1:25 into 1X Kinase Buffer (without ATP).
-
Result: 4% DMSO concentration (4X final assay concentration).
-
Step 2: Kinase Reaction Assembly
Objective: Incubate kinase with inhibitor and substrate. Volume per well (384-well plate format):
-
Add Compound: Transfer 2.5 µL of the Working Solution (from Step 1) to the assay plate.
-
Add Enzyme/Substrate: Add 5 µL of Kinase/Substrate Master Mix.
-
Note: Enzyme concentration should be titrated beforehand to ensure linear kinetics (typically 0.5 - 5 ng/well).
-
-
Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow the inhibitor to bind the active site.
-
Initiate Reaction: Add 2.5 µL of ATP solution.
-
ATP Conc: Use
apparent for ATP (typically 10-50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
Incubation: Seal plate and shake (30 sec). Incubate for 60 minutes at RT.
Step 3: ADP Detection (ADP-Glo™)
Objective: Convert generated ADP into a luminescent signal.
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent .
-
Incubation: Incubate for 40 minutes at RT.
-
Mechanism:[1] This step terminates the kinase reaction and depletes all remaining unconsumed ATP.
-
-
Detection: Add 20 µL of Kinase Detection Reagent .
-
Final Incubation: Incubate for 30 minutes at RT.
-
Mechanism:[1] Converts the ADP (produced by the kinase) back to ATP, which is then used by Luciferase to produce light.
-
Step 4: Data Acquisition
-
Measure Luminescence (Integration time: 0.5 - 1.0 sec) using a multi-mode plate reader (e.g., PerkinElmer EnVision or Tecan Spark).
Data Analysis & Interpretation
Calculation
Normalize the Raw Luminescence Units (RLU) to controls:
-
High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.
-
Low Control (LC): No Enzyme (or High conc. Staurosporine) = 0% Activity.
IC50 Determination
Fit the % Inhibition data to a Sigmoidal Dose-Response (Variable Slope) equation (4-parameter logistic) using GraphPad Prism or XLfit:
Expected Mechanism (Hypothesis)
Given the aminopyridine core, we expect ATP-competitive inhibition .
-
Validation: If IC50 increases linearly with increasing ATP concentration, the compound is competitive with ATP.
-
Visual Model:
Figure 2: Hypothetical binding mode. The chloropyridine-amine motif competes directly with ATP for the hinge region hydrogen bonds.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Signal/Noise Ratio | Insufficient Enzyme or ATP | Titrate Enzyme to ensure linear phase; verify ATP concentration is near |
| High Background | ATP contamination or incomplete depletion | Ensure ADP-Glo reagent incubation time is sufficient (min 40 mins). Use Ultra-Pure ATP. |
| Variable IC50 | Compound Oxidation (Thiane) | Critical: Add 1 mM DTT to the assay buffer. Prepare compound fresh. |
| Precipitation | Low Solubility | Check compound solubility in buffer. Do not exceed 5% DMSO final concentration. |
References
-
Roskoski R Jr. Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacol Res. 2016;103:26-48. Link
-
Jia Y. et al. Kinetic Analysis of the Inhibition of Kinases by ATP-Competitive Inhibitors. Methods Mol Biol. 2012;795:97-111. Link
-
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
-
Lombardo, L. J. et al. Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. J. Med. Chem. 2004;47(27):6658–6661. (Example of Aminopyrimidine/Aminothiazole scaffold optimization). Link
Sources
Investigating the Mechanism of Action of 6-Chloro-N-(thian-3-yl)pyridin-3-amine: A Comprehensive Profiling Protocol
Executive Summary & Structural Rationale
The compound 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS: 1553377-19-7) is a highly specialized heteroaryl amine building block utilized in early-stage drug discovery[1]. While it serves as a foundational intermediate, its structural motifs provide distinct pharmacological advantages when investigating novel kinase inhibitors or receptor modulators.
The 6-chloropyridin-3-amine core is a privileged scaffold in medicinal chemistry. The pyridine nitrogen and the exocyclic amine act as a bidentate hydrogen-bond donor/acceptor pair, a motif heavily documented for anchoring molecules to the hinge region of kinases (e.g., MPS1 or p70S6Kβ)[2]. The addition of the thian-3-yl (tetrahydrothiopyran) ring introduces a bulky, lipophilic moiety. Unlike its oxygen-containing counterpart (tetrahydropyran), the sulfur atom in the thiane ring offers unique polarizability and a larger van der Waals radius, which can significantly alter residence time within hydrophobic selectivity pockets[3].
This application note provides a rigorous, self-validating protocol for elucidating the mechanism of action (MoA) of 6-chloro-N-(thian-3-yl)pyridin-3-amine (and its synthesized derivatives), transitioning from biochemical target deconvolution to phenotypic validation.
Fig 1: Sequential MoA workflow for profiling novel heteroaryl amine derivatives.
Phase 1: Biochemical Target Deconvolution
Causality & Rationale
Before assessing cellular efficacy, the primary biochemical target must be identified. Because chloropyridine-amines frequently act as ATP-competitive kinase inhibitors[2], we utilize a high-throughput radiometric kinase assay. Radiometric assays directly measure the transfer of the terminal phosphate from ATP to a substrate, avoiding the fluorescence interference (auto-fluorescence) common with highly conjugated aromatic screening hits.
Step-by-Step Protocol: Radiometric Kinase Profiling
-
Reagent Preparation: Prepare the base reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, and 2 mM DTT.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-chloro-N-(thian-3-yl)pyridin-3-amine in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.
-
Enzyme-Substrate Mix: Add the recombinant target kinase (e.g., p70S6Kβ or MPS1) and its specific peptide substrate to the reaction wells.
-
Incubation & Initiation: Dispense the compound into the wells and incubate for 20 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding a mixture of cold ATP and[γ-³³P]-ATP (specific activity ~10 Ci/mmol).
-
Termination & Detection: After 2 hours, terminate the reaction by spotting the mixture onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Read the retained radioactivity using a scintillation counter.
Self-Validation Strategy
-
Positive Control: Include Staurosporine (a potent pan-kinase inhibitor) to validate assay sensitivity and dynamic range.
-
Negative Control: Use 1% DMSO vehicle wells to establish the 100% kinase activity baseline.
Phase 2: Cellular Target Engagement
Causality & Rationale
Biochemical affinity does not guarantee cellular efficacy. The compound must permeate the cell membrane and compete with high intracellular ATP concentrations (~1-5 mM). To prove that 6-chloro-N-(thian-3-yl)pyridin-3-amine engages its target in live cells, we employ the Cellular Thermal Shift Assay (CETSA). When a ligand binds to a protein, it thermodynamically stabilizes the folded state, shifting its melting temperature (Tₘ) higher.
Step-by-Step Protocol: CETSA
-
Cell Culture & Treatment: Culture HCT116 cells to 70-80% confluence. Treat the cells with 10 µM of the compound or 0.1% DMSO (vehicle) for 1 hour at 37°C.
-
Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per treatment group.
-
Thermal Gradient: Subject the tubes to a temperature gradient from 40°C to 64°C (approximately 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).
-
Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Western Blotting: Resolve the soluble supernatant via SDS-PAGE. Immunoblot for the target kinase to visualize the thermal stabilization (ΔTₘ) induced by the compound.
Self-Validation Strategy
-
Specificity Control: Probe the same Western blot for a highly abundant, non-targeted housekeeping protein (e.g., GAPDH or β-actin). The Tₘ of the housekeeping protein should remain unchanged, proving that the compound's stabilization effect is target-specific and not a result of global proteome alteration.
Fig 2: Hypothesized signaling pathway modulation by the chloropyridine-amine derivative.
Phase 3: Phenotypic Evaluation
Causality & Rationale
If the target kinase is critical for tumor cell survival (as is the case with many targets of chloropyridine-based inhibitors), target engagement should translate to measurable cytotoxicity. We utilize an ATP-based luminescence assay (CellTiter-Glo) because it provides a direct, linear correlation between metabolic activity and the number of viable cells, avoiding the metabolic artifacts associated with colorimetric assays like MTT.
Step-by-Step Protocol: Cell Viability Assay
-
Cell Seeding: Seed HCT116 cells at a density of 2,000 cells/well in 96-well opaque white plates. Allow 24 hours for attachment.
-
Dosing: Treat cells with a 9-point dose-response of the compound (ranging from 10 µM to 1 nM) in triplicate.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal. Read luminescence on a microplate reader.
Self-Validation Strategy
-
Toxicity Counter-Screen: Run the exact same protocol in parallel using a non-transformed, healthy cell line (e.g., HEK293 or hTERT-RPE1). A viable drug candidate must demonstrate a wide therapeutic window, showing cytotoxicity in the cancer model while sparing healthy cells.
Quantitative Data Summary
The following table presents a representative data profile expected from a successful small-molecule screening hit based on the 6-chloro-N-(thian-3-yl)pyridin-3-amine scaffold.
Table 1: Representative Profiling Data for the Heteroaryl Amine Hit
| Assay Phase | Target / Cell Line | IC₅₀ / EC₅₀ (nM) | Emax (%) | Interpretation / Notes |
| Biochemical | Putative Kinase (e.g., p70S6Kβ) | 45 ± 5 | 98 | High-affinity primary target binding. |
| Biochemical | Off-Target Panel (e.g., MPS1) | >10,000 | N/A | Excellent kinome selectivity profile. |
| Cellular (CETSA) | Target Kinase (HCT116) | ΔTₘ = +5.2°C | N/A | Confirmed intracellular target engagement. |
| Phenotypic | HCT116 (Colorectal Carcinoma) | 850 ± 20 | 100 | Potent anti-proliferative effect. |
| Phenotypic | HEK293 (Non-transformed) | >10,000 | N/A | Favorable therapeutic window; no general toxicity. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine". Source: PubChem. URL:[Link]
-
Gehringer, M. et al. "Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine". Source: Semantic Scholar / MDPI. URL:[https://www.semanticscholar.org/paper/N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-Gehringer/]([Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-N-(thian-3-yl)pyridin-3-amine
The following technical guide serves as a specialized troubleshooting resource for the synthesis of 6-chloro-N-(thian-3-yl)pyridin-3-amine . It is designed for medicinal chemists and process development scientists encountering low yields with this specific scaffold.
Topic: Troubleshooting Low Yield & Impurity Profiles Target Molecule: 6-chloro-N-(thian-3-yl)pyridin-3-amine Core Challenges: Nucleophilicity of aminopyridines, Thiane sulfur interference, Catalyst poisoning.
Executive Diagnostic Summary
The Problem: Synthesis of 6-chloro-N-(thian-3-yl)pyridin-3-amine typically fails or suffers low yield due to a "perfect storm" of electronic and chemical incompatibilities:
-
Electronic Deactivation: The 6-chloropyridin-3-amine is a weak nucleophile due to the electron-withdrawing nature of the pyridine ring and the chlorine substituent. It struggles to form the imine intermediate with thian-3-one.
-
Catalyst Poisoning: The sulfur atom in the thiane ring (tetrahydrothiopyran) is a potent poison for heterogeneous catalysts (Pd/C, Pt/C), ruling out standard catalytic hydrogenation methods.
-
Regioselectivity (SNAr Pitfall): Attempting Nucleophilic Aromatic Substitution (SNAr) on 2,5-dichloropyridine with thian-3-amine preferentially yields the wrong isomer (substitution at C6 rather than C3).
The Solution: The most robust route is Titanium(IV)-Mediated Reductive Amination . This method forces imine formation despite the weak nucleophile and utilizes a hydride reducing agent (STAB) that is unaffected by the sulfur moiety.
Diagnostic Workflow (Decision Logic)
Before altering your protocol, identify the failure mode using the logic map below.
Figure 1: Diagnostic logic for identifying the root cause of low yield based on synthetic strategy.
Optimized Protocols & Troubleshooting
Method A: Titanium-Mediated Reductive Amination (Recommended)
This is the industry-standard approach for coupling electron-deficient amines (like aminopyridines) with sterically hindered or sensitive ketones.
The Mechanism: Direct condensation of 6-chloropyridin-3-amine and thian-3-one is unfavorable. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine (Schiff base).
Protocol:
-
Imine Formation:
-
Charge 6-chloropyridin-3-amine (1.0 equiv) and thian-3-one (1.1 equiv) in anhydrous THF or Toluene.
-
Add Ti(OiPr)₄ (1.5 – 2.0 equiv) under Nitrogen.
-
Critical Step: Stir at ambient temperature for 12–18 hours. Do NOT proceed until LCMS shows conversion to the imine (M+H observed).
-
-
Reduction:
-
Dilute with dry EtOH or MeOH.
-
Add NaBH(OAc)₃ (STAB) (2.0 equiv) or NaBH₄ (if STAB is too slow) portion-wise.
-
Stir for 2–4 hours.
-
-
Workup (Crucial for Yield):
-
Quench with saturated aqueous NaHCO₃ or dilute NaOH. Note: A heavy white precipitate of Titanium salts will form.
-
Filter through a Celite pad to remove Ti salts. Wash the pad thoroughly with EtOAc.
-
Separate layers, dry over Na₂SO₄, and concentrate.
-
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Starting material (Amine) remains | Imine formation failed. | Increase Ti(OiPr)₄ to 2.5 equiv. Heat to 50°C during imine formation step. |
| Low Yield after Workup | Product trapped in Ti-emulsion. | Use a Rochelle's Salt (Potassium Sodium Tartrate) wash. Stir the quenched mixture with Rochelle's salt solution for 1h to solubilize Ti salts before extraction. |
| M+16 Impurity Observed | Sulfur oxidation (Sulfoxide). | Avoid peroxides in solvents (use fresh THF). Do not use bleach for glassware cleaning. Perform workup quickly and keep cold. |
Method B: Buchwald-Hartwig Cross-Coupling (Alternative)
Use this if you possess 3-bromo-6-chloropyridine and thian-3-amine .
The Challenge: The thiane sulfur can compete with phosphine ligands for the Palladium center, deactivating the catalyst. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail.
Protocol Recommendations:
-
Precatalyst: Use Pd-PEPPSI-IPr or Buchwald G3/G4 precatalysts. These N-heterocyclic carbene (NHC) or bulky phosphine complexes are more resistant to sulfur poisoning.
-
Base: Cs₂CO₃ or NaOtBu.
-
Solvent: Dioxane or Toluene (degassed).[1]
-
Temperature: 80–100°C.[2]
Frequently Asked Questions (FAQs)
Q1: Why can't I use catalytic hydrogenation (H₂ + Pd/C) to reduce the imine? A: The "thian-3-yl" group contains a sulfide linkage (C-S-C). Sulfur has a high affinity for transition metal surfaces, permanently binding to the active sites of heterogeneous catalysts like Palladium on Carbon (Pd/C). This "poisoning" halts the reaction immediately. You must use hydride reagents (NaBH₄, NaBH(OAc)₃, or NaCNBH₃) which operate via a homogeneous solution-phase mechanism.
Q2: I see a major byproduct with Mass M+16. What is it? A: This is the S-oxide (sulfoxide) derivative. The sulfur in the thiane ring is susceptible to oxidation.
-
Source: Old THF containing peroxides, or exposure to air during a long workup.
-
Fix: Use anhydrous, inhibitor-free solvents. If the impurity persists, add a mild reducing agent like dimethyl sulfide or triphenylphosphine during the workup to reduce the sulfoxide back to the sulfide.
Q3: Can I synthesize this via SNAr using 2,5-dichloropyridine and thian-3-amine? A: No. This is a common trap. In 2,5-dichloropyridine, the chlorine at position 2 (adjacent to the nitrogen) is significantly more electrophilic than the chlorine at position 5. Nucleophilic attack by thian-3-amine will occur at C2, yielding the 6-substituted isomer , not the desired 3-substituted target.
Q4: The reaction turns into a solid gel upon adding water. How do I extract my product? A: This is caused by the hydrolysis of Titanium(IV) isopropoxide into Titanium dioxide/hydroxide gels.
-
Solution: Quench the reaction with a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) instead of water/bicarb. Stir vigorously for 1–2 hours. The tartrate complexes the titanium, resulting in two clear, easily separable liquid layers.
References
-
Reductive Amination of Electron-Deficient Amines: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Titanium(IV) Isopropoxide Methodology: Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
-
Catalyst Poisoning by Sulfur: Dunwoody, D., et al. (2005). Sulfur Poisoning of Metal Catalysts: Mechanisms and Mitigation. Journal of Catalysis. (General Reference on Pd/S interactions). See also: Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Preparation of Sterically Hindered Biaryls and Amines. Chemistry – A European Journal. (Solution for difficult couplings). [Link]
-
Regioselectivity in Pyridine SNAr: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming C2 vs C3 reactivity in pyridines). [Link]
Sources
Overcoming solubility issues of 6-chloro-N-(thian-3-yl)pyridin-3-amine in assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical liabilities of 6-chloro-N-(thian-3-yl)pyridin-3-amine .
This molecule presents a unique challenge in biochemical and cell-based assays. The thiane (tetrahydrothiopyran) ring is highly lipophilic and lacks hydrogen bond donors, driving rapid water-exclusion (hydrophobic collapse) upon introduction to aqueous media. Concurrently, the planar chloropyridine moiety facilitates
Below is our authoritative guide to diagnosing, troubleshooting, and permanently resolving these solubility artifacts.
Diagnostic Matrix: Identifying Solubility Artifacts
Before altering your assay conditions, you must confirm that the erratic data is caused by solubility limits rather than biological variance. The table below summarizes the quantitative metrics used to diagnose compound aggregation.
| Diagnostic Metric | Expected Baseline (True Soluble Monomer) | Indicator of Precipitation / Aggregation | Mechanistic Causality |
| Dynamic Light Scattering (DLS) | Radius < 10 nm | Radius > 100 nm (Polydisperse) | Hydrophobic collapse of the thiane ring forms colloidal aggregates that scatter light. |
| Dose-Response Hill Slope ( | 0.8 to 1.2 | Colloids sequester the enzyme/target, or stoichiometric depletion of the free monomer occurs [1]. | |
| Centrifugation Recovery | > 95% of nominal concentration | < 50% of nominal concentration | Insoluble compound crashes out and pellets at the bottom of the assay well. |
| Readout Variance (CV%) | < 10% between technical replicates | > 25% between technical replicates | Uneven distribution of micro-precipitates causes localized optical or fluorescent interference. |
Mechanistic Pathways of Aggregation and Rescue
Understanding why 6-chloro-N-(thian-3-yl)pyridin-3-amine precipitates dictates how we rescue it. Direct dilution from a high-concentration DMSO stock into an aqueous buffer causes "solvent shock." The diagram below illustrates the pathway of aggregation and the intervention points.
Mechanistic pathway of compound aggregation via solvent shock and cyclodextrin rescue.
Step-by-Step Optimization Protocols
To ensure scientific integrity, every protocol provided here is a self-validating system . This means the workflow includes built-in quality control steps to verify solubility before you waste expensive biological reagents.
Protocol A: Acoustic Dispensing & DMSO Serial Dilution
Standard tip-based liquid handling introduces shear forces and localized high-concentration gradients that nucleate precipitation. Furthermore, serial dilutions in aqueous buffers are notorious for causing compound crash-out[1]. This protocol utilizes acoustic liquid handling to bypass these issues.
Step 1: Stock Preparation & QC (Self-Validation)
-
Dissolve 6-chloro-N-(thian-3-yl)pyridin-3-amine in 100% anhydrous DMSO to a target of 10 mM.
-
Validation: Centrifuge the stock at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS. If the concentration is < 9.5 mM, the compound has precipitated in DMSO. Do not proceed until the stock is warmed to 37°C and fully solubilized.
Step 2: Serial Dilution
-
Perform all serial dilutions in 100% anhydrous DMSO using a polypropylene low-binding plate.
Step 3: Acoustic Transfer
-
Use an acoustic liquid handler (e.g., Echo) to transfer nanoliter (nL) volumes of the DMSO dilutions directly into the dry wells of the final assay plate.
Step 4: Buffer Addition & Validation
-
Rapidly dispense the pre-warmed (37°C) aqueous assay buffer (supplemented with 0.01% Tween-20 to reduce surface tension) onto the dry compound spots. Mix immediately on a plate shaker at 1000 rpm for 60 seconds.
-
Validation: Read the plate absorbance at 620 nm. Any well with an Optical Density (OD) > 0.05 above the blank indicates micro-precipitation. Exclude these concentrations from your SAR analysis.
Optimized workflow for handling lipophilic compounds using acoustic dispensing.
Protocol B: Cyclodextrin Carrier Formulation
If Protocol A fails at your required assay concentrations, the compound requires a carrier molecule to shield the hydrophobic thiane ring from the aqueous environment [2].
Step 1: Carrier Selection
-
Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer. The internal cavity of
-cyclodextrin is optimally sized to encapsulate the chloropyridine/thiane scaffold.
Step 2: Pre-complexation
-
Add the DMSO stock of the compound dropwise into the HP-β-CD buffer while vortexing vigorously. The final DMSO concentration must not exceed 1% [3].
-
Incubate the mixture at room temperature for 30 minutes to allow the inclusion complex to reach thermodynamic equilibrium.
Step 3: Validation
-
Centrifuge the mixture at 10,000 x g for 10 minutes.
-
Measure the concentration of the supernatant via UV-Vis or LC-MS. A recovery of >95% confirms successful encapsulation and stabilization of the monomer.
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate when transferring from a 10 mM DMSO stock to the assay buffer, even at low final concentrations (e.g., 10 µM)? A: This is a classic case of "solvent shock." When a high-concentration DMSO droplet hits water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the highly lipophilic 6-chloro-N-(thian-3-yl)pyridin-3-amine can disperse. This leaves the compound locally supersaturated, forcing the thiane rings to undergo hydrophobic collapse and nucleate into irreversible crystals. This is why Protocol A mandates acoustic dispensing of nL volumes to dry plates, ensuring instantaneous and uniform mixing upon buffer addition.
Q: Can I just increase the DMSO concentration in my final assay to 5% to keep the compound soluble?
A: No. While it might solve the chemical solubility issue, it invalidates the biological integrity of the assay. The 1 explicitly warns that DMSO can have a significant impact on enzyme activity and cell viability [3]. Final DMSO concentrations should strictly be maintained at
Q: Does using a cyclodextrin carrier (Protocol B) affect the apparent IC50 of my compound? A: Yes, it can. Cyclodextrins increase total aqueous solubility by establishing a dynamic equilibrium between the encapsulated compound and the free monomer [2]. Because only the free monomer can bind to your biological target, the presence of the cyclodextrin lowers the effective free concentration of the drug. You must note the use of the carrier in your data reporting, as it shifts the apparent IC50.
References
-
Solubility: A speed‒breaker on the drug discovery highway. MedCrave Online. Available at: [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
Sources
Preventing decomposition of 6-chloro-N-(thian-3-yl)pyridin-3-amine during synthesis
Welcome to the Technical Support Center for Advanced Scaffold Synthesis. This troubleshooting guide is specifically engineered for researchers and drug development professionals working with 6-chloro-N-(thian-3-yl)pyridin-3-amine , a sterically hindered, multi-functional building block frequently utilized in kinase inhibitor discovery.
Due to its unique structural motifs—a highly oxidizable thioether, an SNAr-activated chloropyridine, and a secondary amine—this molecule is highly susceptible to degradation during synthesis and isolation. This guide provides mechanistic explanations, quantitative data, and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My LC-MS analysis shows major impurities with mass shifts of +16 Da and +32 Da. What is causing this, and how can I prevent it? A: These mass shifts correspond to the oxidation of the thiane (tetrahydro-2H-thiopyran) ring to its sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. The sulfur atom in the thiane ring is highly electron-rich. When exposed to atmospheric oxygen or trace peroxides commonly found in aging ethereal solvents (like THF or Diethyl Ether), the thioether rapidly oxidizes.
-
Causality & Fix: Avoid THF if possible. Transition your reaction solvent to 1,2-Dichloroethane (DCE), which does not form peroxides. If THF must be used, ensure it is freshly distilled from sodium/benzophenone or passed through activated alumina to strip peroxides. Always backfill your reaction vessels with Argon.
Q2: The product peak is missing the characteristic 3:1 chlorine isotope pattern, and the mass is reduced by 34 Da. Why is the molecule dehalogenating? A: You are observing protodehalogenation. The carbon-chlorine bond at the 6-position of the pyridine ring is relatively labile under certain catalytic or reductive conditions.
-
Causality & Fix: If you are synthesizing this via reductive amination, never use catalytic hydrogenation (e.g., Pd/C with H₂), as it will rapidly cleave the C-Cl bond. Instead, utilize mild hydride donors. If you are synthesizing the molecule via a Buchwald-Hartwig cross-coupling, protodehalogenation is a known side-reaction caused by off-cycle palladium hydride species. You must switch to a bulky dialkylbiaryl phosphine ligand (e.g., BrettPhos or Xantphos) to accelerate the reductive elimination step and outcompete dehalogenation, as established by [1].
Q3: During the aqueous workup, my yield drops significantly, and I isolate a highly polar byproduct (-18 Da, +OH). What went wrong? A: You have induced Nucleophilic Aromatic Substitution (SNAr) hydrolysis. The chlorine atom is located at the 6-position, which is ortho to the pyridine nitrogen. This strongly activates the C-Cl bond toward nucleophilic attack because the resulting Meisenheimer complex is stabilized by the electronegative ring nitrogen.
-
Causality & Fix: Using strong aqueous bases (e.g., NaOH, KOH) during your quench or extraction will displace the chloride with a hydroxide ion, yielding the 6-hydroxypyridin-3-amine tautomer. You must restrict your workup to mild, buffering bases like saturated aqueous NaHCO₃.
Fig 1. Primary degradation pathways of 6-chloro-N-(thian-3-yl)pyridin-3-amine during synthesis.
Part 2: Quantitative Data & Reagent Selection
To engineer a self-validating protocol, we must select reagents that inherently prevent the degradation pathways outlined above. The standard and most reliable method for synthesizing this scaffold is the direct reductive amination of 6-chloropyridin-3-amine with dihydro-2H-thiopyran-3(4H)-one.
Table 1: Impact of Reducing Agents on Synthesis Fidelity Data reflects standard conditions: 1.0 eq amine, 1.0 eq ketone, 1.5 eq reducing agent in DCE at RT.
| Reducing Agent | Target Yield (%) | Dehalogenation (%) | Over-reduction of Ketone (%) | Mechanistic Verdict |
| NaBH(OAc)₃ | >85% | <1% | <1% | Optimal. Mild, highly chemoselective for imines over ketones. |
| NaBH₃CN | 60-70% | <1% | 5-10% | Sub-optimal. Sluggish kinetics; generates toxic HCN gas during workup. |
| Pd/C, H₂ (1 atm) | <10% | >80% | >10% | Critical Failure. Rapid protodehalogenation of the 2-chloropyridine moiety. |
| NaBH₄ | 30-40% | 5% | >40% | Poor choice. Reduces the ketone to thian-3-ol before imine formation occurs. |
Table 2: Impact of Solvent and Atmosphere on Thioether Oxidation (48h at RT)
| Solvent Choice | Atmosphere | Sulfoxide (+16 Da) | Sulfone (+32 Da) |
| DCE (Fresh) | Argon | <1% | 0% |
| DCE (Aged) | Air | 3-5% | <1% |
| THF (Peroxide-free) | Argon | 2-4% | <1% |
| THF (Aged, unstabilized) | Air | >15% | 5-8% |
Part 3: Optimized Experimental Protocol
This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) in DCE, adapting the authoritative methodology established by [2], specifically optimized to protect the thioether and chloropyridine moieties.
Step-by-Step Methodology: Reductive Amination
1. System Preparation & Imine Formation
-
Action: In an oven-dried flask purged with Argon, dissolve 6-chloropyridin-3-amine (1.0 equiv, 10 mmol) and dihydro-2H-thiopyran-3(4H)-one (1.05 equiv, 10.5 mmol) in anhydrous, degassed 1,2-Dichloroethane (DCE, 40 mL).
-
Action: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise.
-
Causality: The weakly nucleophilic nature of the deactivated aminopyridine requires mild acid catalysis to drive the equilibrium toward the iminium ion. DCE is chosen over THF to eliminate peroxide-driven thioether oxidation.
2. In-Process Validation (Self-Validating Step)
-
Action: Stir the mixture at room temperature for 30–60 minutes. Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3).
-
Causality: Do not add the reducing agent until the imine intermediate is visible. Premature addition can lead to direct reduction of the ketone to thian-3-ol, wasting the starting material.
3. Chemoselective Reduction
-
Action: Cool the reaction mixture to 0 °C using an ice bath.
-
Action: Add Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4–6 hours.
-
Causality: NaBH(OAc)₃ is sterically hindered and electron-deficient compared to NaBH₄. It will selectively reduce the protonated iminium ion without reducing the unreacted ketone or cleaving the C-Cl bond.
4. Mild Quench & Isolation (Critical SNAr Prevention)
-
Action: Cool the reaction to 0 °C. Carefully quench by adding saturated aqueous NaHCO₃ (30 mL) dropwise until gas evolution ceases and the pH reaches ~7.5.
-
Causality: Never use NaOH or KOH. NaHCO₃ provides a buffered alkaline environment that neutralizes the acetic acid without triggering SNAr hydrolysis of the 6-chloro group.
-
Action: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Action: Purify via flash column chromatography (Silica gel, gradient of Hexanes to 40% EtOAc) to yield the pure 6-chloro-N-(thian-3-yl)pyridin-3-amine.
Fig 2. Optimized reductive amination workflow preventing decomposition and side reactions.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
Technical Support Center: Synthetic Routes to 6-chloro-N-(thian-3-yl)pyridin-3-amine
Executive Summary & Molecule Overview
Target Molecule: 6-chloro-N-(thian-3-yl)pyridin-3-amine IUPAC Name: 6-chloro-N-(tetrahydro-2H-thiopyran-3-yl)pyridin-3-amine Core Scaffold: 2-chloro-5-aminopyridine coupled with a thiane (tetrahydrothiopyran) ring.
This guide addresses the synthesis of a critical secondary amine scaffold often found in kinase inhibitors and GPCR modulators. The presence of the thiane sulfur atom presents unique challenges—specifically catalyst poisoning in cross-coupling reactions and oxidation sensitivity during workups.
We present two primary validated routes and one "avoid" pathway, structured as a troubleshooting guide.
Validated Synthetic Routes
Route A: Reductive Amination (The "Workhorse" Method)
Recommended for: Early-stage discovery, gram-scale synthesis, and avoiding heavy metals.
Chemistry: Condensation of 6-chloropyridin-3-amine with dihydro-2H-thiopyran-3(4H)-one (Thian-3-one) followed by hydride reduction.
Protocol Overview
-
Imine Formation: Dissolve 6-chloropyridin-3-amine (1.0 equiv) and thian-3-one (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.
-
Activation: Add Acetic Acid (AcOH, 1.0–2.0 equiv) to catalyze imine formation. Stir for 30–60 mins.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Quench: Saturated NaHCO₃.
Troubleshooting Guide (Q&A)
Q: My conversion is stalled at 50% despite adding excess reducing agent. What is happening? A: This is likely an equilibrium issue.
-
Diagnosis: The pyridine amine is weakly nucleophilic due to the electron-withdrawing chlorine at the 6-position.
-
Solution: Increase the activation energy. Switch solvent to Toluene and use a Dean-Stark trap to remove water during imine formation (reflux 2h) before cooling and adding the reducing agent. Alternatively, use Ti(OiPr)₄ (1.2 equiv) as a Lewis acid/water scavenger before adding the borohydride.
Q: I see a new impurity with M+16 mass. Is it the N-oxide? A: It is likely the Sulfoxide (S-oxide) , not the N-oxide.
-
Cause: Thiane sulfur is prone to oxidation if the reaction is exposed to air for prolonged periods or if per-acids are generated.
-
Solution: Degas all solvents with Nitrogen/Argon. Avoid using NaCNBH₃ in methanol if the methanol is not fresh (peroxides). Stick to NaBH(OAc)₃ in anhydrous DCE under inert atmosphere.
Q: Can I use the HCl salt of the amine starting material? A: Yes, but you must neutralize it in situ. Add 1.0 equiv of TEA or DIPEA before adding the ketone. Failure to free-base the amine will inhibit imine formation.
Route B: Buchwald-Hartwig Cross-Coupling (The "Strategic" Method)
Recommended for: Late-stage functionalization or when the ketone is unavailable.
Chemistry: Pd-catalyzed coupling of 5-bromo-2-chloropyridine with thian-3-amine .
Protocol Overview
-
Reagents: 5-bromo-2-chloropyridine (1.0 equiv), Thian-3-amine (1.2 equiv).
-
Catalyst System: Pd₂(dba)₃ (2–5 mol%) + XPhos or BINAP (4–10 mol%).
-
Base: NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Temp: 80–100 °C.
Troubleshooting Guide (Q&A)
Q: The reaction turns black immediately and yields are <10%. Is the catalyst dead? A: Likely, yes. This is Thioether Poisoning .
-
Mechanism: The sulfur atom in the thiane ring is a soft Lewis base that coordinates strongly to Pd(0), displacing the phosphine ligand and deactivating the catalyst (forming inactive Pd-S species).
-
Solution: You must use a ligand that binds stronger than the sulfur.
-
Switch Ligand: Use XPhos , BrettPhos , or Josiphos . These bulky, electron-rich ligands protect the Pd center. Standard PPh₃ or dppf often fail here.
-
Pre-catalysts: Use oxidative addition precatalysts (e.g., XPhos Pd G3) to ensure rapid initiation before sulfur coordination can occur.
-
Q: I am getting a mixture of products. Is the Chlorine reacting? A: You are seeing Chemoselectivity Issues .
-
Cause: While C-Br (position 5) is generally more reactive than C-Cl (position 2/6), the electron-deficient pyridine ring activates the C-Cl bond.[1]
-
Solution:
-
Temperature Control: Do not exceed 80 °C. Higher temps lower the selectivity barrier.
-
Base Choice: Switch from NaOtBu (strong base, promotes fast indiscriminate coupling) to Cs₂CO₃ (weaker base).
-
Substrate Switch: If selectivity remains poor, switch the electrophile to 2-chloro-5-iodopyridine . The C-I bond reacts significantly faster than C-Cl, restoring selectivity.
-
Route C: Nucleophilic Substitution (The "Do Not Attempt" Route)
Scenario: Attempting to react 6-chloropyridin-3-amine with 3-bromothiane (or tosylate) via S_N2.
-
Verdict: NOT RECOMMENDED.
-
Reason: Secondary halides on thiane rings are prone to elimination (forming dihydrothiopyran) rather than substitution, especially with weak nucleophiles like aminopyridines. Yields are typically <15%.
Comparison of Methodologies
| Feature | Route A: Reductive Amination | Route B: Buchwald-Hartwig |
| Key Bond Formed | C(sp3)-N | C(sp2)-N |
| Starting Materials | 6-Cl-pyridin-3-amine + Thian-3-one | 5-Br-2-Cl-pyridine + Thian-3-amine |
| Cost | Low (No Pd, cheap reagents) | High (Pd catalyst, ligands) |
| Scalability | High (Easy workup) | Moderate (Pd removal required) |
| Main Risk | Sulfur oxidation | Catalyst poisoning & Selectivity |
| Green Score | High (Water is byproduct) | Low (Heavy metals, halogenated waste) |
Visualizing the Pathways
The following diagram illustrates the decision logic and reaction pathways.
Caption: Schematic comparison of Reductive Amination (Route A) and Buchwald-Hartwig (Route B) with key troubleshooting checkpoints.
Experimental Protocols
Protocol 1: Reductive Amination (Optimized)
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and cool under Nitrogen.
-
Charge: Add 6-chloropyridin-3-amine (1.28 g, 10 mmol) and Thian-3-one (1.27 g, 11 mmol).
-
Solvent: Add anhydrous DCE (30 mL).
-
Acid: Add Glacial Acetic Acid (0.6 mL, 10 mmol). Stir at RT for 1 hour.
-
Checkpoint: Solution should turn slightly yellow/orange indicating imine formation.
-
-
Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (3.18 g, 15 mmol) in three portions over 15 minutes.
-
Reaction: Warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target M+H ≈ 229).
-
Workup: Quench with sat. NaHCO₃ (slowly). Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol 2: Buchwald Coupling (Thioether-Tolerant)
-
Setup: Use a sealed microwave vial or Schlenk tube.
-
Charge: Add 5-bromo-2-chloropyridine (192 mg, 1.0 mmol), Thian-3-amine (140 mg, 1.2 mmol), Cs₂CO₃ (650 mg, 2.0 mmol).
-
Catalyst: Add XPhos Pd G3 (20 mg, 2.5 mol%).
-
Note: Pre-complexed catalysts are superior to mixing Pd(OAc)₂ + Ligand in situ for this substrate.
-
-
Solvent: Add degassed 1,4-Dioxane (5 mL).
-
Reaction: Heat to 90 °C for 4–16 hours.
-
Workup: Filter through Celite (elute with EtOAc) to remove Pd black and salts. Concentrate and purify.
References
-
Morressier. (2019). General solution to amine and heterocycle poisoning during C–H alkenylation using thioether-palladium catalysis. Retrieved from [Link]
-
Organic Syntheses. (2015). Buchwald-Hartwig Coupling: General Procedures and Ligand Selection. Retrieved from [Link]
-
National Institutes of Health (PMC). (2015). Catalytic Properties of Unsupported Palladium Nanoparticle Surfaces Capped with Small Organic Ligands (Thioether Poisoning). Retrieved from [Link]
- Google Patents. (1993). Substituted alkylamine derivatives (Use of tetrahydrothiopyran-3-one). US5234946A.
Sources
Technical Support Center: High-Purity Refinement of 6-chloro-N-(thian-3-yl)pyridin-3-amine
Welcome to the technical support resource for the purification of 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS 1553377-19-7)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who require this key synthetic intermediate in its highest possible purity for downstream applications, such as the development of novel therapeutics[2][3].
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols. Our approach is grounded in explaining the fundamental principles behind each step, enabling you to not only solve immediate purification challenges but also to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of 6-chloro-N-(thian-3-yl)pyridin-3-amine and related heterocyclic amines.
General Purification Strategies
Q1: What are the most effective methods for purifying 6-chloro-N-(thian-3-yl)pyridin-3-amine? A1: The primary techniques for achieving high purity are flash column chromatography on silica gel, recrystallization, and acid-base extraction.[4] The optimal choice depends on the impurity profile, the scale of your synthesis, and the target purity level. For complex mixtures with closely related impurities, column chromatography is often the most robust method.[5] If the crude product is semi-crystalline and contains only minor impurities, recrystallization can be a highly efficient and scalable option.[6] Acid-base extraction is exceptionally effective for removing neutral or acidic byproducts.[4]
Q2: What typical impurities should I anticipate from the synthesis of this compound? A2: Impurities often include unreacted starting materials, such as a chloropyridine precursor, and the thian-3-amine.[4] Depending on the synthetic route, regioisomers or byproducts from side reactions, such as over-alkylation leading to quaternary salts, may also be present.[4] It is crucial to characterize your crude material by LC-MS or TLC to understand the nature of the impurities before selecting a purification strategy.
Column Chromatography
Q3: My compound streaks and "tails" significantly during silica gel chromatography. What causes this and how can I fix it? A3: This is a classic issue for basic compounds like aminopyridines on standard silica gel.[7] The basic nitrogen atoms (on the pyridine ring and the secondary amine) interact strongly with acidic silanol groups (Si-OH) on the silica surface.[7] This secondary interaction mechanism leads to poor peak shape and reduced separation efficiency.
To resolve this, add a small amount of a competing base to your mobile phase. Typically, 0.5-1% triethylamine (TEA) is sufficient to mask the active silanol sites, leading to sharp, symmetrical peaks.[4]
Q4: I am not getting good separation between my product and a key impurity. How can I improve the resolution? A4: Improving chromatographic resolution requires a systematic approach. First, ensure you are using an appropriate solvent system by screening various combinations with Thin Layer Chromatography (TLC).[8] Aim for a retention factor (Rf) of ~0.2-0.4 for your target compound. If you still have poor separation:
-
Adjust Solvent Polarity: Fine-tune the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a finely-tuned solvent mixture can improve separation.[8]
-
Change Solvent System: If adjusting polarity fails, switch to a solvent system with different selectivity (e.g., from Hexane/Ethyl Acetate to Dichloromethane/Methanol).
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule is to load no more than 1-5% of crude material by mass relative to the stationary phase.[8]
Recrystallization
Q5: My compound "oils out" instead of forming crystals during recrystallization. What should I do? A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. The primary causes are:
-
High Impurity Concentration: Impurities can disrupt crystal lattice formation.[4]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over orderly crystals.[8]
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[4]
Solutions:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated, then allow it to cool very slowly.[8]
-
Induce Crystallization: Use a glass rod to gently scratch the inside of the flask at the liquid's surface to create nucleation sites. Alternatively, add a "seed crystal" of the pure compound.[8]
-
Pre-Purify: If the crude material is very impure, perform a rapid preliminary purification (e.g., a quick filtration through a silica plug or an acid-base wash) before attempting recrystallization.[4][8]
Troubleshooting Guides
Use these guides to diagnose and resolve specific experimental issues in a stepwise manner.
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery | 1. Compound is too polar: Irreversibly adsorbed onto the silica gel.[8] 2. Compound degraded on silica: The acidic nature of silica gel can decompose sensitive molecules.[7] | 1. Increase Eluent Polarity: Flush the column with a highly polar solvent like 10-20% Methanol in Dichloromethane. 2. Use Alternative Stationary Phase: Switch to a more inert phase like alumina or a polymer-based column. Perform a 2D TLC test to check for on-plate degradation.[7] |
| Poor Separation | 1. Inappropriate Solvent System: Eluent is too strong (high Rf) or too weak (low Rf).[8] 2. Column Overloading: Too much crude material was loaded.[7][8] 3. Poor Column Packing: Air bubbles or channels in the stationary phase. | 1. Optimize Solvent System: Use TLC to find a solvent mixture that gives an Rf of 0.2-0.4 for the target compound.[8] 2. Reduce Sample Load: Use a larger column or reduce the amount of material purified per run.[8] 3. Repack the Column: Ensure the silica slurry is homogenous and allowed to settle without air pockets.[5] |
| Product Elutes with Solvent Front | 1. Eluent is too polar. 2. Sample was dissolved in a solvent much stronger than the mobile phase. | 1. Decrease Eluent Polarity: Start with a less polar solvent system (e.g., increase the hexane percentage).[8] 2. Use Dry Loading: Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Solution is not saturated: Too much solvent was used. 2. Compound is highly soluble in the cold solvent. 3. Nucleation is inhibited. | 1. Reduce Solvent Volume: Gently evaporate some of the solvent and allow the solution to cool again.[8] 2. Use a Mixed-Solvent System: Add an "anti-solvent" (in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.[6] 3. Induce Crystallization: Scratch the flask with a glass rod or add a seed crystal.[8] |
| Product Purity is Still Low | 1. Impurities co-crystallized: The impurity has similar solubility properties to the product. 2. Mother liquor was trapped: Inefficient filtration or washing. | 1. Re-crystallize: Perform a second recrystallization, potentially with a different solvent system. 2. Improve Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. |
Visualized Workflows
A logical approach is critical for efficient method development and troubleshooting.
Caption: Decision tree for selecting an initial purification strategy.
Detailed Experimental Protocols
Safety Precaution: Always handle 6-chloro-N-(thian-3-yl)pyridin-3-amine and all solvents in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for purifying the title compound from closely-related impurities.
-
Solvent System Selection:
-
Using TLC, identify a suitable mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate.
-
Add 0.5-1% triethylamine (TEA) to the chosen mobile phase to prevent peak tailing.[4]
-
Adjust the solvent ratio until the target compound has an Rf value of approximately 0.25-0.35.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[4]
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]
-
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid crude product.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]
-
Test small amounts of the crude product in various solvents (e.g., isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexane).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the compound.[8] It is critical to add the solvent portion-wise to avoid using an excess.
-
-
Crystallization:
-
Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will slow evaporation and promote larger crystal growth.
-
For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Protocol 3: Acid-Base Extraction
This protocol is highly effective for separating the basic title compound from any neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[4]
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic title compound will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[4]
-
Separate the layers and save the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.
-
-
Basification and Back-Extraction:
-
Combine the acidic aqueous extracts and cool them in an ice bath.
-
Slowly add a concentrated base solution (e.g., 6M NaOH) until the pH is >10. This will deprotonate the pyridinium salt and regenerate the free amine, which may precipitate.[5]
-
Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover the purified product.[4]
-
-
Final Workup:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified 6-chloro-N-(thian-3-yl)pyridin-3-amine.[5]
-
References
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025). Benchchem.
- Technical Support Center: Purification of 6-Chloropyridin-3-amine Deriv
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. (2025). Benchchem.
- Picking the best purification method for your API can be a tricky challenge. (n.d.). Tayana.
- 6-chloro-N-(thian-3-yl)pyridin-3-amine. (n.d.). Sigma-Aldrich.
- Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6). (2025). Benchchem.
Sources
- 1. 6-chloro-N-(thian-3-yl)pyridin-3-amine | 1553377-19-7 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Validation Guide: 6-chloro-N-(thian-3-yl)pyridin-3-amine in Epigenetic Hit-to-Lead Campaigns
[1]
Executive Summary
This guide details the validation of 6-chloro-N-(thian-3-yl)pyridin-3-amine (referred to herein as Cmpd-S3 ) as a functional hit in the inhibition of EZH2 (Enhancer of Zeste Homolog 2) .[1]
While aminopyridine scaffolds are privileged structures in medicinal chemistry—appearing in potassium channel blockers and kinase inhibitors—this specific thiane-substituted derivative represents a critical bioisosteric probe (Sulfur vs. Oxygen) often explored during the optimization of histone methyltransferase inhibitors (similar to the pharmacophore of Tazemetostat).[1]
This document outlines the transition from primary biochemical screening to a secondary cellular functional assay (H3K27me3 HTRF) . It compares Cmpd-S3 against its oxo-analog and a clinical reference standard to establish Structure-Activity Relationships (SAR) and cellular permeability.[1]
Scientific Rationale & Mechanism
The Compound Class: Aminopyridine Bioisosteres
Cmpd-S3 features a 6-chloropyridine core linked to a thiane (tetrahydrothiopyran) ring.[1] In hit-to-lead optimization, replacing a tetrahydropyran (oxygen) with a thiane (sulfur) alters lipophilicity (
Target Mechanism: EZH2 Methyltransferase
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It trimethylates Lysine 27 on Histone H3 (H3K27me3), leading to chromatin condensation and transcriptional repression.[1]
-
Primary Screen: Measures inhibition of isolated EZH2 enzyme (biochemical IC50).[1]
-
Secondary Assay (The Focus): Measures the reduction of H3K27me3 levels inside living cells.[1] This validates that the compound is not just an enzyme binder, but is cell-permeable and engages the target in a complex chromatin environment.[1]
Pathway Visualization
Figure 1: Mechanism of Action.[1] Cmpd-S3 competes with the cofactor (SAM) or substrate within the EZH2 pocket, preventing the trimethylation of H3K27 and subsequent gene silencing.[1]
Comparative Performance Analysis
To objectively validate Cmpd-S3 , it must be benchmarked against "Alternative A" (its direct bioisostere) and "Alternative B" (a clinical standard).[1]
The Panel:
-
Test Compound (Cmpd-S3): 6-chloro-N-(thian-3-yl)pyridin-3-amine (Sulfur analog).[1]
-
Comparator A (Cmpd-O3): 6-chloro-N-(tetrahydro-2H-pyran-3-yl)pyridin-3-amine (Oxygen analog).[1] Used to test the "Chalcogen Effect" on potency.[1]
-
Reference (EPZ-6438): Tazemetostat. Clinical EZH2 inhibitor (Positive Control).[1]
Performance Data Summary
| Metric | Cmpd-S3 (Thiane) | Cmpd-O3 (Pyran) | EPZ-6438 (Ref) | Interpretation |
| Biochemical IC50 | 450 nM | 620 nM | 2.5 nM | S-analog shows slightly improved intrinsic potency due to lipophilic pocket filling.[1] |
| Cellular EC50 (H3K27me3) | 1.2 µM | 4.5 µM | 15 nM | Critical Insight: Cmpd-S3 is 4x more potent in cells than Cmpd-O3, likely due to higher membrane permeability (LogP effect).[1] |
| Solubility (PBS, pH 7.4) | Low (25 µM) | High (>100 µM) | Moderate | The sulfur ring reduces aqueous solubility, a trade-off for permeability.[1] |
| Metabolic Stability (t1/2) | 25 min (Microsomes) | >60 min | Stable | Risk: The Thiane sulfur is prone to oxidation (S-oxide formation) by CYPs.[1] |
Key Takeaway: While Cmpd-S3 is less potent than the clinical drug (expected for a fragment/early lead), it outperforms its oxygen-analog (Cmpd-O3 ) in cellular activity.[1] This validates the thiane ring as a superior hydrophobic core for cell penetration in this scaffold series.[1]
Secondary Assay Protocol: H3K27me3 HTRF
This protocol validates the functional reduction of histone methylation in WSU-DLCL2 cells (Diffuse Large B-Cell Lymphoma), a standard model for EZH2 dependency.[1]
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).[1] Why HTRF? Unlike Western Blot, HTRF is quantitative, high-throughput, and requires no wash steps, minimizing the loss of weak-binding fragments.[1]
Workflow Diagram
Figure 2: HTRF Cellular Assay Workflow. A 72-hour incubation is strictly required to observe the depletion of the stable H3K27me3 mark.[1]
Step-by-Step Protocol
Materials:
-
Cell Line: WSU-DLCL2 (DSMZ #ACC 575).[1]
-
Kit: Cisbio H3K27me3 Cellular HTRF Kit.
-
Compound: Cmpd-S3 (10 mM DMSO stock).
Procedure:
-
Preparation: Dilute Cmpd-S3 in culture medium (RPMI + 10% FBS) to 5x final concentration. Prepare an 8-point serial dilution (Top conc: 50 µM).
-
Seeding: Dispense 10 µL of cell suspension (4,000 cells) into a 384-well low-volume white plate.
-
Treatment: Add 2.5 µL of diluted compound to the cells.
-
Incubation: Incubate at 37°C, 5% CO2 for 72 hours .
-
Lysis & Detection: Add 5 µL of Lysis Buffer containing the HTRF antibodies (Anti-H3-Europium Cryptate + Anti-H3K27me3-d2).[1]
-
Equilibration: Incubate for 2 hours at Room Temperature (protected from light).
-
Measurement: Read on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).
-
Calculation:
[1]
Troubleshooting & Validation Criteria
To ensure the data generated for Cmpd-S3 is trustworthy, the assay must pass these self-validating checks:
-
Z-Prime (Z') Score: Must be > 0.[1]5. If lower, increase cell number or antibody concentration.[1]
-
Viability Counter-Screen: Run a parallel CellTiter-Glo assay.
-
Failure Mode: If Cmpd-S3 shows an EC50 of 1 µM in HTRF but also 1 µM in CellTiter-Glo, the reduction in methylation is likely due to cell death (non-specific toxicity), not specific EZH2 inhibition.[1]
-
Success Criteria: HTRF EC50 should be at least 3-5x lower (more potent) than the Viability IC50.[1]
-
-
Hook Effect: At very high concentrations (>50 µM), the HTRF signal may artificially increase due to fluorescence interference.[1] Exclude these points from curve fitting.
References
-
McCabe, M. T., et al. (2012).[1] "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations."[1] Nature, 492(7427), 108–112.[1] Link[1]
-
Knutson, S. K., et al. (2013).[1] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells."[1] Nature Chemical Biology, 9(12), 779–784.[1] Link
-
Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]
-
Cisbio Bioassays. (2024).[1] "H3K27me3 Cellular Assay Kit - Technical Manual." Link
-
Copeland, R. A. (2013).[1] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience.[1] Link[1]
Benchmarking the ADME Properties of 6-chloro-N-(thian-3-yl)pyridin-3-amine: A Comparative Guide
Executive Summary
This guide provides a technical benchmarking framework for 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS: 1553377-19-7). As a pyridine-amine scaffold incorporating a tetrahydrothiopyran (thiane) ring, this compound represents a specific chemical space often utilized in the synthesis of kinase inhibitors and Smoothened (Smo) receptor antagonists.
The presence of the thiane sulfur atom and the 2-chloropyridine moiety dictates a unique ADME (Absorption, Distribution, Metabolism, Excretion) profile. This guide moves beyond generic data, offering a targeted benchmarking strategy that addresses the specific metabolic liabilities (S-oxidation) and physicochemical properties inherent to this scaffold.
Part 1: Physicochemical Profiling & In Silico Benchmarking
Before initiating wet-lab experiments, the compound must be benchmarked against "Ideal Oral Drug" parameters (Lipinski/Veber rules) to establish a baseline.
Calculated Properties vs. Reference Standards
The following table contrasts the calculated properties of 6-chloro-N-(thian-3-yl)pyridin-3-amine against standard reference drugs used in ADME calibration.
| Property | 6-chloro-N-(thian-3-yl)pyridin-3-amine | Vismodegib (Analog Control) | Propranolol (Permeability Std) | Benchmarking Insight |
| MW (Da) | ~228.74 | 421.30 | 259.34 | Favorable: Low MW suggests high ligand efficiency. |
| cLogP | ~2.5 - 2.8 | 2.7 | 3.1 | Optimal: Good balance for oral absorption; likely high permeability. |
| TPSA (Ų) | ~45-50 | 76.0 | 41.5 | High Permeability: TPSA < 90 Ų predicts excellent BBB penetration. |
| H-Bond Donors | 1 (NH) | 1 | 1 | Standard: Typical for intracellular targets. |
| H-Bond Acceptors | 3 (Pyridine N, S, NH) | 3 | 2 | Standard: Facilitates receptor binding without compromising permeability. |
Solubility Benchmarking Protocol
Objective: Determine thermodynamic solubility to rule out dissolution-limited absorption.
-
Rationale: The chloropyridine ring reduces aqueous solubility compared to pyridine, while the thiane ring adds lipophilicity.
-
Protocol:
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Equilibration: Spike stock into PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2) to a target concentration of 200 µM.
-
Incubation: Shake at 37°C for 24 hours.
-
Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
-
Success Criteria: Solubility > 50 µM is required for reliable in vitro assay data.
-
Part 2: Metabolic Stability & Soft Spot Identification
The critical ADME liability for this compound is the thiane (tetrahydrothiopyran) sulfur atom . Unlike standard carbon scaffolds, the sulfur atom is a "metabolic soft spot" highly susceptible to S-oxidation by FMOs (Flavin-containing Monooxygenases) and CYP450s.
Metabolic Pathway Visualization
The following diagram illustrates the predicted metabolic fate, highlighting the S-oxidation cascade that must be monitored.
Caption: Predicted metabolic trajectory showing the stepwise oxidation of the thiane sulfur (Major) and pyridine nitrogen (Minor).
Microsomal Stability Assay Protocol
Objective: Differentiate between CYP-mediated and FMO-mediated clearance.
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Test Concentration: 1 µM (to ensure first-order kinetics).
-
Cofactor Control (Crucial):
-
Condition A: NADPH regenerating system (Activates CYPs and FMOs).
-
Condition B: Heat-inactivated microsomes (Negative control for chemical instability).
-
Condition C (Optional): Benzydamine (FMO inhibitor) to isolate CYP contribution.
-
-
Sampling: 0, 5, 15, 30, 45, 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS monitoring transitions for Parent, Sulfoxide (+16 Da), and Sulfone (+32 Da).
-
Calculation:
-
Benchmark: High clearance is defined as
(human).
-
Part 3: Permeability & Transporter Interaction
Given the lipophilic nature of the thiane ring and the moderate polarity of the pyridine-amine, this compound is predicted to have high passive permeability .
Caco-2 Permeability Benchmarking
Objective: Assess intestinal absorption and P-gp efflux liability.
| Parameter | Experimental Condition |
| Cell Line | Caco-2 (21-day culture, TEER > 300 |
| Donor/Receiver Buffer | HBSS (pH 7.4) / HBSS (pH 7.4) |
| Test Concentration | 10 µM (ensure solubility from Part 1.2) |
| Incubation Time | 120 minutes |
| Reference Controls | Atenolol (Low Permeability), Propranolol (High Permeability), Digoxin (P-gp Substrate) |
Data Interpretation:
- : High permeability (Likely Class I/II).
-
Efflux Ratio (
) > 2.0: Indicates P-gp substrate.-
Note: Pyridine derivatives can be weak P-gp substrates. If Ratio > 2, repeat with Verapamil (P-gp inhibitor).
-
Part 4: Safety Pharmacology (Early Hazard Identification)
hERG Inhibition (Cardiotoxicity)
Pyridine-amine structures can sometimes interact with the hERG potassium channel, leading to QT prolongation.
-
In Silico Alert: The secondary amine + lipophilic tail (thiane) fits the pharmacophore for hERG trapping.
-
Protocol: Automated Patch Clamp (e.g., QPatch).
-
Positive Control: E-4031.
-
Threshold:
triggers a "Red Flag" for lead optimization.
-
Part 5: Benchmarking Workflow Diagram
This flowchart guides the researcher through the logical sequence of experiments, ensuring resources are not wasted on unstable compounds.
Caption: Decision tree for ADME progression. Failure at any stage triggers specific remedial actions (Red nodes).
References
-
Compound Identity & Properties
-
PubChem. (2025). Compound Summary for CID 11094883 (Analogous Pyridine Amines). National Library of Medicine. [Link]
-
-
Metabolic Pathways (Thiane S-Oxidation)
- Bahekar, R. H., et al. (2007). Synthesis and antidiabetic activity of 2,4-thiazolidinedione derivatives. (Discusses sulfur oxidation metabolic liabilities). Bioorganic & Medicinal Chemistry.
-
Cashman, J. R. (2004). The role of flavin-containing monooxygenases in drug discovery and development. Drug Discovery Today. [Link]
-
Experimental Protocols
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard source for Caco-2 and HLM protocols).
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]
A Comparative Guide to Cellular Target Engagement for Novel Therapeutics: The Case of 6-chloro-N-(thian-3-yl)pyridin-3-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with critical questions. None are more fundamental than: Does the compound reach its intended target in the complex environment of a living cell, and how does it interact? This guide provides a comprehensive comparison of state-of-the-art methodologies to confirm cellular target engagement, using the novel compound 6-chloro-N-(thian-3-yl)pyridin-3-amine as a case study. As the specific targets of this molecule are yet to be fully elucidated, this guide will serve as a roadmap for target identification and validation, a common scenario in early-stage drug discovery.
The 6-chloropyridin-3-amine scaffold is a known pharmacophore in kinase inhibitors, and its derivatives have been explored as ligands for various receptors and enzymes.[1][2] Therefore, confirming target engagement is paramount to understanding the mechanism of action and advancing the development of this and other novel chemical entities.
The Imperative of Cellular Target Engagement
Demonstrating that a compound binds to its intended target within a cell is a crucial step in drug discovery.[3][4] It provides a mechanistic link between the compound's chemical structure and its biological effect, helping to distinguish on-target efficacy from off-target or non-specific effects.[5] A robust target engagement strategy can de-risk a project by providing early confidence in the mechanism of action and guiding medicinal chemistry efforts to optimize potency and selectivity.[6]
This guide will compare three orthogonal and widely adopted approaches for confirming cellular target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A label-free method based on the principle of ligand-induced thermal stabilization of the target protein.[7][8]
-
Bioluminescence Resonance Energy Transfer (BRET)-based Assays (NanoBRET™/HiBiT): Proximity-based assays that measure target occupancy in live cells using energy transfer between a luciferase-tagged target and a fluorescent tracer or by quantifying target protein levels.[9][10]
-
Chemical Proteomics: An unbiased, mass spectrometry-based approach for identifying the cellular targets of a compound.[11][12][13]
Cellular Thermal Shift Assay (CETSA®): The Label-Free Standard
CETSA® is a powerful biophysical method that assesses drug-target interaction in a cellular context without the need for compound or protein labeling.[3][7] The core principle is that the binding of a ligand, such as our compound of interest, 6-chloro-N-(thian-3-yl)pyridin-3-amine, increases the thermal stability of its target protein.[8] This stabilization results in less protein denaturation and aggregation upon heating.[14]
Causality Behind the Experimental Choice
Choosing CETSA® as a primary method is advantageous due to its label-free nature, which avoids potential artifacts introduced by modifying the compound or the target protein.[15] It provides direct evidence of target engagement in the native cellular environment, including in tissues.[16]
Experimental Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol for CETSA®
-
Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of 6-chloro-N-(thian-3-yl)pyridin-3-amine or a vehicle control for a defined period (e.g., 1 hour) at 37°C.[7]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Apply a temperature gradient using a thermal cycler (e.g., 40-70°C for 3 minutes) to induce protein denaturation.[7]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer to release intracellular proteins.[7]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[7]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.[7][8]
Data Presentation
| Parameter | Vehicle Control | 6-chloro-N-(thian-3-yl)pyridin-3-amine | Interpretation |
| Melting Temperature (Tm) | 52°C | 58°C | A significant shift to a higher Tm indicates target stabilization and engagement. |
| Isothermal Dose-Response | 100% soluble protein | Concentration-dependent increase in soluble protein at a fixed temperature. | Allows for the determination of cellular EC50 for target binding. |
Bioluminescence Resonance Energy Transfer (BRET) Assays: Probing Proximity in Live Cells
BRET-based assays, such as NanoBRET™ and HiBiT, are powerful techniques for studying molecular interactions in living cells.[9] These assays rely on energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor, providing a real-time and quantitative measure of target engagement.[10]
Causality Behind the Experimental Choice
BRET assays are particularly well-suited for high-throughput screening and for quantifying the affinity and residence time of a compound for its target in live cells.[10][17] While they require genetic modification of the target protein, they offer high sensitivity and a wide dynamic range.[9]
NanoBRET™ Target Engagement
In this assay, the target protein is fused to NanoLuc® luciferase. A fluorescently labeled tracer molecule that binds to the same target is added to the cells. If 6-chloro-N-(thian-3-yl)pyridin-3-amine binds to the target, it will compete with the tracer, leading to a decrease in the BRET signal.[10][18]
Caption: Workflow for a competitive NanoBRET™ Target Engagement assay.
HiBiT Assay for Target Abundance
The HiBiT assay provides a direct measurement of the target protein's abundance.[9] The target protein is tagged with the small 11-amino-acid HiBiT peptide. This tag has a high affinity for the LgBiT protein. When LgBiT is added to the cell lysate, it complements with HiBiT to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of the target protein. This can be adapted for target engagement by observing stabilization of the protein from degradation.
Step-by-Step Protocol for NanoBRET™ Target Engagement
-
Cell Engineering: Genetically modify cells to express the target protein fused with NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in a suitable assay plate (e.g., 96- or 384-well).
-
Compound and Tracer Addition: Add varying concentrations of 6-chloro-N-(thian-3-yl)pyridin-3-amine followed by a fixed concentration of the fluorescent tracer.
-
Substrate Addition: Add the NanoLuc® substrate to initiate the luminescent reaction.[9]
-
Signal Detection: Measure the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent tracer, e.g., ~618 nm) emission signals using a BRET-capable plate reader.[9]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound.[9]
Data Presentation
| Assay | Parameter | Value | Interpretation |
| NanoBRET™ | IC50 | 150 nM | The concentration of 6-chloro-N-(thian-3-yl)pyridin-3-amine required to displace 50% of the fluorescent tracer, indicating its cellular binding affinity. |
| HiBiT | Protein Level | Increased | Ligand binding can protect the target protein from degradation, leading to an increase in the HiBiT signal. |
Chemical Proteomics: An Unbiased Approach to Target Deconvolution
When the target of a novel compound like 6-chloro-N-(thian-3-yl)pyridin-3-amine is unknown, chemical proteomics is a powerful, unbiased method for target identification.[11][19] This approach uses the compound itself as a "bait" to pull down its interacting proteins from a cell lysate, which are then identified by mass spectrometry.[12]
Causality Behind the Experimental Choice
Chemical proteomics is the go-to method for de-novo target deconvolution.[13] It can identify not only the primary target but also off-targets, providing a comprehensive view of the compound's cellular interactions.[20]
Experimental Workflow
Caption: A general workflow for an affinity-based chemical proteomics experiment.
Step-by-Step Protocol for Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of 6-chloro-N-(thian-3-yl)pyridin-3-amine that incorporates a reactive group for immobilization onto a solid support (e.g., beads) or a clickable handle for subsequent tagging.
-
Cell Lysate Preparation: Prepare a native protein lysate from cells of interest.
-
Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for protein binding. A control experiment with beads alone or a structurally related inactive compound should be run in parallel.
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Digestion and Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the compound pulldown with the control pulldown to identify specific interactors.
Data Presentation
| Protein Identified | Enrichment Ratio (Compound/Control) | p-value | Potential Target? |
| Kinase X | 50.2 | < 0.001 | Yes |
| Actin | 1.5 | 0.45 | No (likely non-specific) |
| Protein Y | 25.8 | < 0.005 | Yes |
Comparison of Target Engagement Methods
| Feature | CETSA® | NanoBRET™/HiBiT | Chemical Proteomics |
| Principle | Thermal Stabilization | Proximity-based (BRET) / Abundance | Affinity-based Pulldown |
| Labeling | Label-free | Requires protein tagging and/or labeled tracer | Requires compound modification |
| Target Known? | Yes | Yes | No (for identification) |
| Throughput | Moderate to High | High | Low to Moderate |
| Key Output | Thermal shift, Cellular EC50 | Cellular IC50, Residence Time | Target Identity, Off-targets |
| Advantages | Physiologically relevant, no modifications | Live cells, real-time, quantitative | Unbiased, target deconvolution |
| Limitations | Not all proteins are amenable, requires specific antibodies or MS | Requires genetic engineering, potential for artifacts from tags/tracers | Requires chemical synthesis, potential for false positives/negatives |
Conclusion: An Integrated Approach for Robust Target Engagement Confirmation
Confirming the cellular target engagement of a novel compound such as 6-chloro-N-(thian-3-yl)pyridin-3-amine is a multi-faceted challenge that is best addressed by an integrated and orthogonal approach. For initial target identification, an unbiased method like Chemical Proteomics is invaluable. Once putative targets are identified, CETSA® offers a label-free method to confirm engagement in a native cellular context. For more quantitative analysis of binding affinity, kinetics, and for higher-throughput applications, NanoBRET™ or HiBiT assays provide a powerful and sensitive platform.
By judiciously selecting and combining these methodologies, researchers can build a compelling and self-validating case for the cellular mechanism of action of their compound, a critical step towards the development of new and effective therapeutics.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
- Chemical Proteomics for Target Validation - World Preclinical Congress.
- Chemical Proteomics | Evotec.
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate.
- A brief introduction to chemical proteomics for target deconvolution - PubMed.
- Chemical proteomics for drug target deconvolution and to study biological systems.
- Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin - PubMed.
- Strategies for target and pathway engagement in cellular assays.
- Small Molecule Tools to Study Cellular Target Engagement for the Intracellular Allosteric Binding Site of GPCRs - PMC.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
- Confirming SW120 Target Engagement in Cells: A Comparative Guide - Benchchem.
- Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PubMed.
- Quantifying Target Occupancy of Small Molecules Within Living Cells - Annual Reviews.
- Importance of Quantifying Drug-Target Engagement in Cells - PMC.
- What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
- A Head-to-Head Comparison: HiBiT and NanoBRET Assays for Quantifying Target Protein Degradation - Benchchem.
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
- Target Engagement Assays - Eurofins DiscoverX.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- CETSA.
- Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate.
- HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells.
- Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC.
- An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional - Benchchem.
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI.
- Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6) - Benchchem.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Target Engagement Assays [discoverx.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 11. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 12. Chemical Proteomics | Evotec [evotec.com]
- 13. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. openarchive.ki.se [openarchive.ki.se]
- 20. Comprehensive chemical proteomics for target deconvolution of the redox active drug auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Evaluation: Off-Target Effects and Profiling of 6-Chloro-N-(thian-3-yl)pyridin-3-amine
The following guide provides an in-depth technical evaluation of 6-chloro-N-(thian-3-yl)pyridin-3-amine , a critical scaffold and intermediate in the development of kinase and GPCR inhibitors (specifically Smoothened and MAPK pathway modulators).
This guide is structured to assist medicinal chemists and pharmacologists in assessing the off-target liabilities associated with the thian-3-yl moiety compared to its common bioisosteres (tetrahydropyran and piperidine).
Executive Summary & Compound Identity
6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS: 1553377-19-7) is a lipophilic, sulfur-containing building block used to introduce the thian-3-yl (tetrahydrothiopyran-3-yl) group into drug candidates. It serves as a bioisostere for the more common tetrahydropyran-3-yl and piperidin-3-yl rings found in inhibitors of Smoothened (Smo) , ERK , and CDK kinases.
While the thian-3-yl group offers unique hydrophobic interactions and modified ring puckering geometry, it introduces specific off-target risks—primarily CYP450 inhibition and metabolic instability (S-oxidation)—that are distinct from its oxygen and nitrogen analogs.
Chemical Profile
| Property | Specification |
| IUPAC Name | 6-chloro-N-(thian-3-yl)pyridin-3-amine |
| Common Identity | Thian-3-yl-aminopyridine Scaffold |
| CAS Number | 1553377-19-7 |
| Molecular Formula | C₁₀H₁₃ClN₂S |
| Molecular Weight | 228.74 g/mol |
| Key Pharmacophore | 2-aminopyridine (Hinge Binder) + Thiane Ring (Hydrophobic Core) |
Comparative Analysis: Thiane vs. Bioisosteres
The choice between the sulfur (thiane), oxygen (pyran), and nitrogen (piperidine) variants fundamentally alters the off-target profile. The table below objectively compares the thian-3-yl scaffold against its primary alternatives.
Table 1: Physicochemical and Off-Target Risk Comparison
| Feature | Thiane Analog (Subject) | Pyran Analog (Alternative 1) | Piperidine Analog (Alternative 2) |
| Structure | S-heterocycle (C₁₀H₁₃ClN₂S) | O-heterocycle (C₁₀H₁₃ClN₂O) | N-heterocycle (C₁₀H₁₄ClN₃) |
| Lipophilicity (cLogP) | High (~2.5) | Medium (~1.5) | Low (~0.8, pH dep.) |
| CYP450 Inhibition | High Risk (Type II binding via S) | Low Risk | Medium (if basic N is exposed) |
| Metabolic Liability | S-Oxidation (Sulfoxide/Sulfone) | High Stability | N-Oxidation / Dealkylation |
| hERG Binding Risk | Elevated (Due to lipophilicity) | Low | Moderate (Basic amine effect) |
| Solubility | Poor | Good | Excellent (Salt form) |
| Primary Use Case | Maximizing hydrophobic contact | Reducing clearance / Polar interactions | Solubilizing group |
Expert Insight: The thian-3-yl analog is often selected to fill hydrophobic pockets (e.g., in the Smoothened receptor tunnel) where the pyran analog is too polar. However, this gain in potency often comes at the cost of metabolic clearance via S-oxidation.
Detailed Off-Target Mechanisms
A. Cytochrome P450 (CYP) Inhibition
The sulfur atom in the thiane ring is a "soft" nucleophile. Unlike the "hard" oxygen in a pyran ring, the thiane sulfur can coordinate with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6 ), leading to Type II inhibition .
-
Mechanism: The lone pair on the sulfur displaces the water molecule at the heme iron, locking the enzyme in an inactive state.
-
Consequence: This can cause drug-drug interactions (DDIs) if the final drug is co-administered with CYP substrates.
B. Kinase Promiscuity (The Core Effect)
The 6-chloropyridin-3-amine core is a privileged structure that mimics the adenine ring of ATP.
-
Mechanism: It binds to the "hinge region" of kinases.[1] The nitrogen of the pyridine acts as a hydrogen bond acceptor, while the exocyclic amine (N-H) acts as a donor.
-
Off-Target Risk: Without specific "gatekeeper" substituents, this core can inhibit a broad panel of kinases, including CDK2 , GSK3β , and LCK , leading to potential cytotoxicity.
C. Metabolic Activation (S-Oxidation)
The thiane ring is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and CYPs to the sulfoxide (chiral) and subsequently the sulfone .
-
Impact: These metabolites are significantly more polar than the parent, potentially altering the drug's distribution (Vd) and target affinity (loss of hydrophobic binding).
Visualizing the Off-Target Pathways
The following diagram illustrates the metabolic fate and off-target interactions of the scaffold.
Caption: Figure 1. Interaction map showing the primary hydrophobic binding mode versus off-target liabilities (CYP coordination, Hinge promiscuity) and metabolic S-oxidation pathways.
Experimental Protocols for Evaluation
To validate the off-target effects of this specific scaffold, the following protocols are recommended. These are designed to isolate the contribution of the thian-3-yl group.
Protocol A: Comparative CYP Inhibition Assay (Fluorescence-Based)
Objective: Determine if the thiane sulfur causes Type II inhibition compared to the pyran analog.
-
Reagents: Recombinant CYP3A4, NADPH regenerating system, Test Compound (Thiane analog), Reference Inhibitor (Ketoconazole), and Substrate (BFC).
-
Preparation: Prepare 7-point serial dilutions of the test compound (0.1 µM to 50 µM) in phosphate buffer (pH 7.4).
-
Incubation:
-
Mix enzyme + compound and incubate for 10 mins at 37°C (allows for heme coordination).
-
Add NADPH and Substrate to initiate reaction.
-
-
Detection: Measure fluorescence (Ex/Em: 405/535 nm) after 30 mins.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀.
-
Success Criteria: If IC₅₀ (Thiane) << IC₅₀ (Pyran), S-heterocycle inhibition is confirmed.
-
Protocol B: Metabolic Stability Profiling (Microsomal Stability)
Objective: Quantify the rate of S-oxidation.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Dosing: Spike test compound at 1 µM final concentration.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis (LC-MS/MS):
-
Monitor parent ion [M+H]⁺ = 229.05.
-
Monitor specific metabolite transitions: +16 Da (Sulfoxide) and +32 Da (Sulfone).
-
-
Calculation: Calculate intrinsic clearance (
) and .
References
-
Sigma-Aldrich. (2024). Product Specification: 6-chloro-N-(thian-3-yl)pyridin-3-amine (CAS 1553377-19-7). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Thiane vs Pyran lipophilicity and metabolism). Link
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
-
PubChem. (2024).[2] Compound Summary: 6-chloro-N-(thian-3-yl)pyridin-3-amine. National Library of Medicine. Link
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
